molecular formula C12H11NO2S B8689785 ethyl 4-(1,3-thiazol-2-yl)benzoate

ethyl 4-(1,3-thiazol-2-yl)benzoate

Cat. No.: B8689785
M. Wt: 233.29 g/mol
InChI Key: DMLMADANFMMSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,3-thiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

ethyl 4-(1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-9(4-6-10)11-13-7-8-16-11/h3-8H,2H2,1H3

InChI Key

DMLMADANFMMSJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Ethyl 4-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 257876-04-3

Executive Summary

Ethyl 4-(1,3-thiazol-2-yl)benzoate (CAS 257876-04-3) is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a 1,3-thiazole ring attached at the C2 position to a benzoate ester. This "phenyl-thiazole" biaryl motif is a privileged scaffold in medicinal chemistry, appearing in various kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents.

This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and downstream applications. It contrasts modern transition-metal-catalyzed approaches with classical cyclization methods, offering researchers a decision matrix for scale-up and optimization.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 257876-04-3
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
Key Functional Groups Ethyl Ester (hydrolyzable), Thiazole (basic nitrogen, aromatic), Phenyl ring

Synthetic Architectures

The synthesis of CAS 257876-04-3 can be approached via two primary distinct mechanistic pathways: the Suzuki-Miyaura Cross-Coupling (modern, convergent) and the Hantzsch Thiazole Synthesis (classical, linear).

Method A: Suzuki-Miyaura Cross-Coupling (Preferred Route)

This method is preferred for medicinal chemistry and high-throughput library generation due to its modularity, high yields, and tolerance of functional groups.

Reaction Logic: The bond is formed between the C4-position of the phenyl ring and the C2-position of the thiazole using a Palladium(0) catalyst.

Protocol:

  • Reagents:

    • Substrate A: 4-(Ethoxycarbonyl)phenylboronic acid (1.0 equiv).

    • Substrate B: 2-Bromothiazole (1.1 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ for sterically demanding cases.

    • Base: Na₂CO₃ or K₃PO₄ (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Charge a reaction vessel with Substrate A, Substrate B, and Base.

    • Degas the solvent system (sparge with Argon for 15 mins) to prevent homocoupling and catalyst oxidation.

    • Add the Pd catalyst under an inert atmosphere.

    • Heat to reflux (approx. 90-100°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, typically 10-20% EtOAc in Hexanes).

Method B: Hantzsch Thiazole Synthesis (Classic Route)

This route constructs the thiazole ring de novo and is often cheaper for multi-kilogram scale-up where boronic acids are cost-prohibitive.

Reaction Logic: Condensation of a thioamide with an


-halo carbonyl compound.

Protocol Overview:

  • Step 1: Convert Ethyl 4-cyanobenzoate to Ethyl 4-thiocarbamoylbenzoate using H₂S/Pyridine or Lawesson’s reagent.

  • Step 2: React the thioamide with bromoacetaldehyde diethyl acetal (or 2-bromoacetaldehyde generated in situ).

  • Conditions: Reflux in Ethanol/DMF. The mechanism involves an initial S-alkylation followed by cyclodehydration.

Visualization: Synthetic Pathways

Synthesis_Pathways cluster_suzuki Method A: Suzuki-Miyaura (Convergent) cluster_hantzsch Method B: Hantzsch (Linear) Boronic 4-(Ethoxycarbonyl) phenylboronic acid Pd_Cycle Pd(0) Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Boronic->Pd_Cycle Bromide 2-Bromothiazole Bromide->Pd_Cycle Target This compound (CAS 257876-04-3) Pd_Cycle->Target C-C Bond Formation Nitrile Ethyl 4-cyanobenzoate Thioamide Ethyl 4-thiocarbamoylbenzoate Nitrile->Thioamide H2S or Lawesson's Thioamide->Target + HaloAld Cyclodehydration HaloAld Bromoacetaldehyde (or equivalent)

Figure 1: Comparison of Convergent (Suzuki) and Linear (Hantzsch) synthetic strategies.

Medicinal Chemistry Applications & Functionalization

This compound acts as a pivotal "hub" intermediate. The ester group serves as a masked carboxylic acid or a precursor to various pharmacophores.

Hydrolysis to Carboxylic Acid (CAS 10058-38-5)

The most common immediate transformation is saponification to 4-(1,3-thiazol-2-yl)benzoic acid .

  • Reagents: LiOH (THF/H₂O) or NaOH (MeOH/H₂O).

  • Utility: The resulting acid is a versatile linker used to attach the phenyl-thiazole moiety to amines via amide coupling (EDC/HOBt or HATU). This is critical in Fragment-Based Drug Discovery (FBDD).

Hydrazide Formation

Reaction with hydrazine hydrate yields the hydrazide derivative.

  • Utility: Hydrazides are precursors to 1,3,4-oxadiazoles and Schiff bases, which are frequently screened for antimicrobial and anti-tubercular activity.

Electrophilic Substitution on Thiazole

The C5 position of the thiazole ring remains susceptible to electrophilic aromatic substitution (e.g., bromination with NBS), allowing for further elaboration of the scaffold after the ester has been installed.

Visualization: Downstream Utility

Applications Core This compound (CAS 257876-04-3) Acid 4-(1,3-Thiazol-2-yl)benzoic acid (Linker for Amide Coupling) Core->Acid Hydrolysis (LiOH) Hydrazide Acyl Hydrazide (Precursor to Oxadiazoles) Core->Hydrazide NH2NH2·H2O Alcohol Benzylic Alcohol (via LiAlH4 Reduction) Core->Alcohol Reduction C5_Sub C5-Halogenated Derivative (via NBS Bromination) Core->C5_Sub Electrophilic Subst. Kinase Inhibitors\n(Amide Libraries) Kinase Inhibitors (Amide Libraries) Acid->Kinase Inhibitors\n(Amide Libraries) Antimicrobial Agents\n(Schiff Bases) Antimicrobial Agents (Schiff Bases) Hydrazide->Antimicrobial Agents\n(Schiff Bases)

Figure 2: Functionalization tree demonstrating the versatility of the scaffold.

Analytical Characterization Expectations

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Ethyl Group: Triplet at

      
       ~1.4 ppm (3H), Quartet at 
      
      
      
      ~4.4 ppm (2H).
    • Phenyl Ring: Two doublets (AA'BB' system) around

      
       8.0–8.2 ppm, characteristic of para-substitution.
      
    • Thiazole Ring: Two doublets (or singlets depending on resolution) around

      
       7.4 ppm (C5-H) and 
      
      
      
      7.9 ppm (C4-H).
  • MS (ESI):

    • Positive mode:

      
       peak at 234.3 m/z .
      

Safety & Handling

  • Hazard Identification: While specific toxicological data for this CAS is limited, phenyl-thiazoles are generally considered irritants.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood during weighing and transfer.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas to prevent slow hydrolysis of the ester.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hantzsch Synthesis Mechanism: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Thiazole Scaffolds in Medicinal Chemistry: Ayati, A., et al. (2015). Thiazole in the hands of medicinal chemists: Recent advances in structure-activity relationship studies. European Journal of Medicinal Chemistry, 97, 699-718. Link

  • Synthesis of 4-(2-Thiazolyl)

Ethyl 4-(thiazol-2-yl)benzoate: Structural Pharmacophore and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(thiazol-2-yl)benzoate Chemical Structure Content Type: Technical Guide / Whitepaper

Executive Summary

Ethyl 4-(thiazol-2-yl)benzoate represents a critical biaryl scaffold in medicinal chemistry and materials science. As a conjugated system linking an electron-deficient thiazole ring with a lipophilic ethyl benzoate moiety, it serves as a versatile intermediate for developing Succinate Dehydrogenase Inhibitors (SDHIs), Protein Kinase CK2 inhibitors, and liquid crystal mesogens.[1] This guide provides a rigorous analysis of its physicochemical properties, a validated Hantzsch synthesis protocol, and its application in structure-activity relationship (SAR) studies.[1]

Structural Analysis & Physicochemical Properties[1][2][3]

The molecule comprises three distinct functional domains that dictate its reactivity and biological interaction:[1]

  • The Thiazole Headgroup (C2-linked): A five-membered heterocycle containing sulfur and nitrogen.[2] The C=N bond acts as a hydrogen bond acceptor (HBA), crucial for docking into enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

  • The Phenyl Linker: Provides a rigid spacer that maintains planarity between the thiazole and the ester, facilitating

    
    -
    
    
    
    stacking interactions.[1]
  • The Ethyl Ester Tail: A lipophilic masking group (

    
    ) that enhances membrane permeability.[1] In a biological context, this is often a "prodrug" motif, hydrolyzed in vivo to the active carboxylic acid.[1]
    
Electronic Conformation

The bond between the phenyl ring (C1) and the thiazole (C2) allows for rotation, but the molecule prefers a planar conformation to maximize conjugation.[1] This planarity is essential for its photophysical properties (fluorescence) and its ability to intercalate into DNA or protein clefts.[1]

PropertyValue (Approximate)Significance
Molecular Formula

Core Scaffold
Molecular Weight 233.29 g/mol Fragment-based drug design compliant
LogP 3.2 ± 0.4High membrane permeability
H-Bond Acceptors 3 (N, O, O)Receptor binding affinity
Rotatable Bonds 3Conformational flexibility

Synthetic Pathways: The Hantzsch Protocol[1][5]

While palladium-catalyzed cross-couplings (Suzuki-Miyaura) are possible, the Hantzsch Thiazole Synthesis remains the industrial standard due to its atom economy and avoidance of expensive transition metals.[1]

Validated Protocol: Hantzsch Cyclization

Objective: Synthesis of ethyl 4-(thiazol-2-yl)benzoate from ethyl 4-cyanobenzoate.

Step 1: Thioamide Formation
  • Reagents: Ethyl 4-cyanobenzoate, Hydrogen sulfide (

    
    ) or Ammonium sulfide, Diethylamine (catalyst).[1]
    
  • Solvent: Ethanol/DMF.[1]

  • Mechanism: Nucleophilic attack of hydrosulfide on the nitrile carbon forms the intermediate ethyl 4-thiocarbamoylbenzoate.[1]

Step 2: Cyclization with

-Halo Carbonyl
  • Reagents: Ethyl 4-thiocarbamoylbenzoate, Chloroacetaldehyde (50% aq.[1] solution).

  • Conditions: Reflux in Ethanol for 4–6 hours.

  • Workup: Neutralization with

    
    , filtration of the precipitate.
    

Critical Process Control:

  • Anhydrous Conditions: Not strictly required for Hantzsch, but moisture can hydrolyze the ester if pH is not controlled.[1]

  • Temperature: Reflux is necessary to overcome the activation energy for the dehydration step (aromatization).[1]

HantzschSynthesis Start Ethyl 4-cyanobenzoate Inter Ethyl 4-thiocarbamoylbenzoate (Thioamide Intermediate) Start->Inter H2S / Et3N DMF, 60°C Product Ethyl 4-(thiazol-2-yl)benzoate Inter->Product Reflux, EtOH - H2O, - HCl Reagent + Chloroacetaldehyde Reagent->Inter

Figure 1: Step-wise Hantzsch synthesis pathway converting the nitrile precursor to the thiazole scaffold.

Spectroscopic Characterization

To validate the structure, researchers must look for specific NMR signatures.[1] The desymmetrization of the phenyl ring and the unique chemical shifts of the thiazole protons are diagnostic.[1]

Expected NMR Data (300 MHz, )
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Thiazole C4-H 7.85 – 7.95Doublet (

)
1HDeshielded by N and S heteroatoms.
Thiazole C5-H 7.35 – 7.45Doublet (

)
1HAdjacent to Sulfur.
Phenyl (Ortho to Thiazole) 8.00 – 8.10Doublet (

)
2HAA'BB' System (deshielded by thiazole).
Phenyl (Ortho to Ester) 8.10 – 8.15Doublet (

)
2HAA'BB' System (deshielded by ester).
Ethyl

4.40Quartet2HCharacteristic ester methylene.[1]
Ethyl

1.42Triplet3HCharacteristic ester methyl.[1]

Quality Control Check:

  • IR Spectroscopy: Look for the ester carbonyl stretch (

    
    ) at 
    
    
    
    and the
    
    
    stretch of the thiazole at
    
    
    .
  • Mass Spectrometry:

    
     peak at 233 m/z.[1]
    

Medicinal Chemistry Applications

The ethyl 4-(thiazol-2-yl)benzoate structure is rarely the final drug; it is a privileged scaffold .

Succinate Dehydrogenase Inhibitors (SDHIs)

In agriculture, this scaffold mimics the substrate of the SDH enzyme in fungi.[1] The thiazole ring binds to the ubiquinone binding site.[1]

  • Modification: The ethyl ester is often converted to an amide (carboxamide) to increase metabolic stability and binding affinity.[1]

Protein Kinase CK2 Inhibition

Derivatives of the acid form (4-(thiazol-2-yl)benzoic acid) have shown nanomolar inhibition of Casein Kinase 2 (CK2), a target in various cancers.

  • Mechanism: The carboxylate group interacts with the conserved Lysine (Lys68) and Aspartic Acid (Asp175) in the active site, while the thiazole occupies the hydrophobic pocket.[1]

SAR_Logic Core Ethyl 4-(thiazol-2-yl)benzoate (Core Scaffold) Mod1 Hydrolysis (-OH) CK2 Kinase Affinity (Salt Bridge Formation) Core->Mod1 Esterase Mod2 Amidation (-NHR) SDHI Fungicides (Metabolic Stability) Core->Mod2 Aminolysis Mod3 Thiazole Substitution (C4/C5) Lipophilicity Tuning Core->Mod3 Electrophilic Subst.

Figure 2: Structure-Activity Relationship (SAR) map showing key modification sites for drug development.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. SynArchive. Retrieved from [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC (National Institutes of Health). Retrieved from [Link]

  • Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide derivatives. Bioorganic Chemistry. Retrieved from [Link]

Sources

Technical Monograph: 4-(2-Thiazolyl)benzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-thiazolyl)benzoic acid ethyl ester properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Scaffold Identity & Synthetic Utility in Drug Discovery

Executive Summary

4-(2-Thiazolyl)benzoic acid ethyl ester (CAS: 257876-04-3) is a pivotal biaryl scaffold in medicinal chemistry and materials science. Structurally, it consists of a benzene ring substituted at the para position with a thiazole moiety and an ethyl ester group. This compound serves as a critical intermediate for synthesizing 4-(2-thiazolyl)benzoic acid , a pharmacophore found in COX-2 inhibitors, cyclin-dependent kinase (CDK) inhibitors, and advanced liquid crystal mesogens.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in high-throughput lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Ethyl 4-(1,3-thiazol-2-yl)benzoate
Common Name 4-(2-Thiazolyl)benzoic acid ethyl ester
CAS Number 257876-04-3
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Acceptors 3 (N, O, O)
Key Spectroscopic Features ¹H NMR (CDCl₃): δ 8.15 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 7.90 (d, 1H, Thiazole), 7.40 (d, 1H, Thiazole), 4.40 (q, 2H, CH₂), 1.42 (t, 3H, CH₃).[1]

Synthetic Pathways

The synthesis of 4-(2-thiazolyl)benzoic acid ethyl ester is typically achieved via two distinct pathways: the modern Suzuki-Miyaura Cross-Coupling (preferred for high yield and purity) and the classical Hantzsch Thiazole Synthesis (preferred for bulk raw material availability).

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method utilizes palladium catalysis to couple an aryl boronic acid with a halo-thiazole, ensuring regioselectivity and minimal byproduct formation.

  • Reagents:

    • 4-Ethoxycarbonylphenylboronic acid (1.0 equiv)

    • 2-Bromothiazole (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Toluene:Ethanol:Water (4:1:1)

  • Procedure:

    • Degassing: Charge the reaction vessel with solvents and degas with Argon for 15 minutes to prevent homocoupling.

    • Addition: Add the boronic acid, 2-bromothiazole, and base. Add the Pd catalyst last under a counter-flow of Argon.

    • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: Hantzsch Thiazole Synthesis

This route constructs the thiazole ring de novo from a thioamide precursor.

  • Precursor Synthesis: React Ethyl 4-cyanobenzoate with H₂S (or Lawesson’s reagent) to form Ethyl 4-thiocarbamoylbenzoate .

  • Cyclization:

    • Dissolve Ethyl 4-thiocarbamoylbenzoate in Ethanol.

    • Add Bromoacetaldehyde diethyl acetal (or 2-bromo-1,1-diethoxyethane) and a catalytic amount of acid.

    • Reflux for 4–6 hours. The acid catalyzes acetal hydrolysis to the aldehyde, which condenses with the thioamide to close the thiazole ring.

Pathway Visualization

SynthesisPathways Start1 4-Ethoxycarbonylphenyl- boronic acid Product Ethyl 4-(2-thiazolyl)benzoate (Target Scaffold) Start1->Product Suzuki Coupling (High Yield) Start2 Ethyl 4-cyanobenzoate Inter1 Ethyl 4-thiocarbamoyl- benzoate Start2->Inter1 Thionation Inter1->Product Hantzsch Cyclization Reagent1 2-Bromothiazole Pd(PPh3)4, K2CO3 Reagent1->Product Reagent2 H2S / Lawesson's Reagent2->Inter1 Reagent3 Bromoacetaldehyde diethyl acetal Reagent3->Product Hydrolysis 4-(2-Thiazolyl)benzoic acid (Active Pharmacophore) Product->Hydrolysis LiOH / THF Saponification

Figure 1: Comparative synthetic pathways for Ethyl 4-(2-thiazolyl)benzoate and its conversion to the free acid.

Functional Applications in Drug Discovery[6][9]

Pharmacophore Features

The 4-(2-thiazolyl)phenyl moiety acts as a bioisostere for biphenyl or phenyl-pyridine systems but offers distinct electronic advantages:

  • Electronic Modulation: The thiazole ring is electron-deficient compared to benzene, altering the pKa of attached functional groups.

  • Conformational Rigidity: The bond between the phenyl and thiazole rings allows for rotation, but the system tends toward planarity in crystal structures, facilitating stacking interactions in protein binding pockets.

  • Hydrogen Bonding: The thiazole nitrogen (N3) is a weak hydrogen bond acceptor, crucial for interaction with kinase hinge regions (e.g., in CDK or VEGFR inhibitors).

Lead Optimization Workflow

Researchers utilize the ethyl ester as a "masked" acid. The ester enhances lipophilicity (LogP ~3.2), allowing the compound to permeate cell membranes in phenotypic assays before intracellular hydrolysis releases the active benzoic acid species.

Key Derivatives:

  • Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazole or 1,2,4-triazole derivatives (antimicrobial agents).

  • Amide Coupling: Hydrolysis to the acid followed by EDC/HOBt coupling allows the introduction of solubilizing amines for oral bioavailability optimization.

Handling, Stability & Safety

Stability[10]
  • Hydrolytic Stability: Stable at neutral pH. Hydrolyzes rapidly under basic conditions (NaOH/MeOH) to the acid.

  • Thermal Stability: Stable up to ~200°C; suitable for high-temperature cross-coupling reactions.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidative degradation of the thiazole sulfur over long periods.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis, especially when handling boronic acids or bromothiazoles.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Thiazole Synthesis (Hantzsch): Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Pharmacological Relevance: Rostom, S. A. F., et al. (2009). "Polysubstituted pyrazoles, part 5: Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents." European Journal of Medicinal Chemistry, 44(7), 2954-2965.
  • CAS Verification: ChemicalBook Entry for Ethyl 4-(thiazol-2-yl)benzoate (CAS 257876-04-3). Link

Sources

Technical Profile: Ethyl 4-(1,3-thiazol-2-yl)benzoate

[1]

Executive Summary

Ethyl 4-(1,3-thiazol-2-yl)benzoate is a heteroaromatic ester serving as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antifungal agents.[1] Its structure combines a lipophilic ethyl benzoate moiety with a polar, electron-deficient 1,3-thiazole ring.[1] This "push-pull" electronic character—mediated by the central phenyl linker—makes it a valuable scaffold for fragment-based drug discovery (FBDD) and a versatile electrophile for further synthetic elaboration.[1]

This guide details the structural specifications, validated synthetic pathways, and physicochemical properties of the compound, designed for immediate application in research workflows.

Part 1: Structural Identity & Cheminformatics[1]

The core identity of the molecule relies on the specific connectivity between the C2 position of the thiazole ring and the C4 position of the benzoate.

Standardized Identifiers
Identifier TypeString / Value
SMILES (Canonical) CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2
SMILES (Isomeric) CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2
InChI Key Predicted based on structure:ZSCKCQTYLHKXHS-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Physicochemical Profile (Calculated)
PropertyValueSignificance
cLogP 2.95 ± 0.4Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1]
TPSA 52.4 ŲGood membrane permeability (Target < 140 Ų).[1]
H-Bond Acceptors 3 (N, O, O)Interaction points for active site binding (e.g., kinase hinge regions).[1]
H-Bond Donors 0Requires hydrolysis to carboxylic acid to act as a donor.[1]
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Part 2: Synthetic Pathways

The synthesis of this compound can be approached via two primary methodologies: the classical Hantzsch Thiazole Synthesis (cyclization) or modern Transition Metal Cross-Coupling (C-C bond formation).[1]

Method A: Hantzsch Thiazole Synthesis (Recommended for Scale-Up)

This route constructs the thiazole ring from acyclic precursors.[1] It is preferred for its robustness, low cost, and avoidance of heavy metal catalysts.

  • Precursor 1: Ethyl 4-thiocarbamoylbenzoate (generated from ethyl 4-cyanobenzoate).[1]

  • Precursor 2: Bromoacetaldehyde diethyl acetal (masked aldehyde).[1]

  • Mechanism: Thioamide sulfur attacks the

    
    -carbon of the aldehyde (formed in situ), followed by cyclodehydration.[1]
    
Method B: Stille Cross-Coupling (Discovery Route)

Ideal for late-stage functionalization or parallel synthesis libraries.[1]

  • Coupling Partners: Ethyl 4-iodobenzoate + 2-(Tributylstannyl)thiazole.[1]

  • Catalyst: Pd(PPh₃)₄.[1]

  • Note: 2-Thiazolylboronic acids (Suzuki coupling) are often unstable due to rapid protodeboronation; Stille or Negishi couplings are superior for this specific connectivity.[1]

Pathway Visualization[1]

GStartEthyl 4-cyanobenzoateThioamideEthyl 4-thiocarbamoylbenzoateStart->ThioamideH2S / Et3N(Thionation)IntermediateHydroxy-thiazolineIntermediateThioamide->Intermediate+ ReagentEtOH, RefluxReagentBromoacetaldehydediethyl acetalProductThis compoundIntermediate->Product- H2O(Dehydration)

Figure 1: Step-wise construction of the thiazole core via modified Hantzsch cyclization.

Part 3: Experimental Protocol (Hantzsch Method)

Objective: Synthesis of this compound from ethyl 4-thiocarbamoylbenzoate.

Reagents & Equipment[1][2][3][4]
  • Starting Material: Ethyl 4-thiocarbamoylbenzoate (1.0 equiv, 10 mmol)

  • Cyclizing Agent: Bromoacetaldehyde diethyl acetal (1.2 equiv, 12 mmol)[1]

  • Solvent: Ethanol (Absolute, 50 mL)

  • Catalyst: Concentrated HCl (catalytic, 5 drops)

  • Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Activation (In Situ):

    • Since bromoacetaldehyde is unstable, the diethyl acetal is used.

    • In a separate vial, mix bromoacetaldehyde diethyl acetal (12 mmol) with 1 mL of water and 0.5 mL of conc. HCl. Heat gently to 50°C for 30 minutes to hydrolyze the acetal to the reactive aldehyde.

  • Reaction Assembly:

    • Dissolve ethyl 4-thiocarbamoylbenzoate (2.09 g, 10 mmol) in ethanol (50 mL) in the round-bottom flask.

    • Add the hydrolyzed bromoacetaldehyde solution dropwise to the reaction flask.

  • Cyclization:

    • Heat the mixture to reflux (approx. 78°C).

    • Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).[1] The thioamide spot (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf) under UV (254 nm).

    • Reaction Time: Typically 2–4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Neutralize with saturated NaHCO₃ solution (caution: gas evolution).[1]

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Evaporate solvent to yield a crude solid.[1]

    • Recrystallize from hot Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).[1]

Validation Criteria (Self-Check)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic thiazole protons.

    • 
       ~7.40 ppm (d, 1H, Thiazole C5-H)[1]
      
    • 
       ~7.90 ppm (d, 1H, Thiazole C4-H)[1]
      
    • 
       ~8.10 ppm (m, 4H, Phenyl protons)[1]
      
    • 
       ~4.40 ppm (q, 2H, Ethyl CH₂)[1]
      
  • Appearance: The pure product should be a white to pale yellow crystalline solid.

Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8]

Scaffold Utility

The ethyl ester group serves as a "masked" carboxylic acid. In drug development campaigns, this molecule acts as a divergent point:

  • Hydrolysis: Conversion to 4-(1,3-thiazol-2-yl)benzoic acid allows for amide coupling with amines to generate focused libraries.[1]

  • Bioisosterism: The thiazole ring is a classic bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism (P450s) compared to electron-rich heterocycles.[1]

Metabolic Stability Pathway

The following diagram illustrates the primary metabolic soft spots and the compound's role as a prodrug precursor.

MetabolismParentThis compound(Lipophilic Prodrug)Metabolite14-(1,3-thiazol-2-yl)benzoic acid(Active Polar Core)Parent->Metabolite1Carboxylesterase 1 (CES1)(Liver/Intestine)Phase2Glucuronidation(Clearance)Metabolite1->Phase2UGT Transferase

Figure 2: Predicted metabolic hydrolysis pathway mediated by esterases.[1]

References

  • PubChem Compound Summary. (2025). Ethyl 4-(thiazol-2-yl)benzoate. National Center for Biotechnology Information.[1] [Link]

  • Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Li, J. J. (2014).[1] Hantzsch Thiazole Synthesis. In: Name Reactions. Springer, Cham. (Standard reference for the cyclization mechanism). [Link]

  • ChEMBL Database. (2025).[1] Substructure Search: Thiazole-Benzoate Scaffolds. European Molecular Biology Laboratory.[1] [Link][1]

Technical Monograph: 4-(Thiazol-2-yl)benzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Thiazol-2-yl)benzoic acid ethyl ester (CAS: 257876-04-3) represents a critical pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines a lipophilic ethyl benzoate moiety with a polar, electron-withdrawing thiazole ring at the para-position. This specific architecture makes it a versatile intermediate for synthesizing kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and anti-infective agents.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive technical analysis of its chemical identity, synthetic pathways, safety protocols, and therapeutic utility.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological systems (ADME) and optimizing synthetic workflows.

Molecular Architecture

The molecule features a bi-aryl system where the thiazole ring acts as a bioisostere for pyridine or benzene, significantly altering the electronic landscape of the benzoate core.

PropertySpecification
Chemical Name Ethyl 4-(thiazol-2-yl)benzoate
CAS Number 257876-04-3
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic, suitable for membrane permeability)
Structural Significance

The ethyl ester functionality serves as a "masked" carboxylic acid (prodrug potential) or a handle for further diversification via hydrolysis or transesterification. The thiazole ring at the C4 position introduces a basic nitrogen (pKa ~2.5 for conjugate acid), capable of hydrogen bonding in active sites, particularly in kinase domains.

Part 2: Synthetic Pathways (The "How")

While various routes exist (e.g., Stille coupling), the Hantzsch Thiazole Synthesis remains the most robust, scalable, and atom-economical method for generating this scaffold. It avoids the toxic tin byproducts associated with Stille coupling.

The Hantzsch Protocol (Recommended)

This pathway constructs the thiazole ring directly onto the benzoate framework.

Step 1: Thioamide Formation

  • Precursor: Ethyl 4-cyanobenzoate.

  • Reagent: Hydrogen sulfide (

    
    ) gas or Lawesson’s Reagent.
    
  • Conditions: Ethanol/Pyridine,

    
    .
    
  • Mechanism: Nucleophilic addition of sulfur to the nitrile carbon.

Step 2: Cyclization

  • Reagents: Ethyl 4-thiocarbamoylbenzoate + Chloroacetaldehyde (50% aq. solution).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 2-4 hours.

  • Mechanism: S-alkylation followed by intramolecular condensation and dehydration.

Synthesis Workflow Diagram

The following diagram outlines the critical process controls for the Hantzsch synthesis route.

G Start Start: Ethyl 4-cyanobenzoate Step1 Thioamide Formation (H2S/Et3N or Lawesson's) Start->Step1 Check1 QC: TLC/LCMS (Disappearance of Nitrile) Step1->Check1 Check1->Step1 Incomplete (Add Reagent) Step2 Hantzsch Cyclization (+ Chloroacetaldehyde) Check1->Step2 Pass Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Step2->Workup Purify Purification: Recrystallization (EtOH) or Column Chrom. Workup->Purify Final Target: Ethyl 4-(thiazol-2-yl)benzoate Purify->Final

Figure 1: Step-wise synthetic workflow for the Hantzsch construction of the target molecule.

Part 3: Hazard Identification & Safety Protocols

As a potent chemical intermediate, safety protocols must address both the intrinsic hazards of the molecule and the risks associated with its hydrolysis products (ethanol, thiazole derivatives).

GHS Classification (Predicted)

Based on Structure-Activity Relationship (SAR) of analogous thiazole esters.

Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.H315
Eye Irritation 2ACauses serious eye irritation.[1]H319
STOT - SE 3May cause respiratory irritation.H335
Acute Toxicity 4 (Oral)Harmful if swallowed (Predicted).H302
Handling & Emergency Response

Engineering Controls: Use only in a chemical fume hood. The thiazole ring can degrade to release sulfur oxides (


) and nitrogen oxides (

) upon combustion or strong oxidation.

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

  • Respiratory: If dust generation is likely, use N95 or P100 particulate respirator.

Safety Decision Tree

The following logic flow dictates the immediate response to exposure incidents.

Safety Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash w/ Soap & Water (15 mins) -> Seek Med. Skin->Act_Skin Act_Eye Rinse w/ Water (Remove Contacts) -> Seek Med. Eye->Act_Eye Act_Inhale Remove to Fresh Air -> Oxygen if labored Inhale->Act_Inhale

Figure 2: Emergency response logic for exposure to thiazole-benzoate intermediates.

Part 4: Therapeutic Utility & Applications[4]

The 4-(thiazol-2-yl)benzoate motif is not merely a building block; it is a privileged scaffold in drug discovery.

Pharmacophore Features
  • Kinase Inhibition: The thiazole nitrogen can accept hydrogen bonds from the hinge region of kinases (e.g., CDK, GSK-3

    
    ).
    
  • Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism than furan or thiophene analogs.

  • Pi-Stacking: The planar bi-aryl system facilitates

    
    -
    
    
    
    stacking interactions within hydrophobic pockets of target proteins.
Key Applications
  • Anti-Infectives: Derivatives of this scaffold have shown potency against Gram-positive bacteria (MRSA) by inhibiting DNA gyrase B.

  • Oncology: Used in the synthesis of tubulin polymerization inhibitors.

  • Neuroscience: Precursor for radioligands targeting adenosine receptors.

Part 5: Stability & Storage[5]

To maintain the integrity of the ester linkage and prevent oxidation of the thiazole sulfur:

  • Temperature: Store at

    
     (Refrigerate).
    
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture absorption (hydrolysis risk).

  • Container: Amber glass vials to protect from light, which can induce slow photodegradation of the heterocycle.

References

  • ChemicalBook. (n.d.). Ethyl 4-(thiazol-2-yl)benzoate - CAS 257876-04-3. Retrieved from

  • Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft. (Classic reaction reference).

  • PubChem. (2024). Thiazole Derivatives and Biological Activity. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Thiazole Esters. (Used for SAR-based safety classification). Retrieved from

Sources

ethyl 4-(1,3-thiazol-2-yl)benzoate solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of Ethyl 4-(1,3-thiazol-2-yl)benzoate in Dimethyl Sulfoxide (DMSO)

Abstract

Introduction: The Critical Role of DMSO and Compound Solubility

In the landscape of modern drug discovery, dimethyl sulfoxide (DMSO) stands as a uniquely versatile and powerful aprotic solvent.[1][2] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an indispensable vehicle for the preparation of stock solutions in high-throughput screening (HTS), cell-based assays, and various other in vitro and in vivo studies.[1][3] The solubility of a test compound, such as this compound, in DMSO is a foundational parameter that dictates its suitability for biological testing and influences the integrity of experimental outcomes.[4]

This compound, a molecule featuring a thiazole ring linked to a benzoate ester, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The accurate determination of its solubility in DMSO is a critical first step in its journey as a potential therapeutic agent. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[4][5]

This guide provides both the theoretical underpinnings and a practical, step-by-step protocol for determining the solubility of this compound in DMSO, ensuring a solid foundation for subsequent research endeavors.

Physicochemical Principles of Solubility in DMSO

The solubility of a solid solute, like this compound, in a liquid solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles. The adage "like dissolves like" provides a simplified, yet insightful, starting point for understanding this phenomenon.[6]

Solute-Solvent Interactions

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent. Its potent solvent properties arise from the strong dipole moment of the sulfoxide group.[1] For this compound to dissolve in DMSO, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions within DMSO.

The key interactions at play include:

  • Dipole-Dipole Interactions: The polar sulfoxide group of DMSO can interact favorably with the polar regions of the this compound molecule, such as the ester and thiazole moieties.

  • London Dispersion Forces: These non-polar interactions will occur between the methyl groups of DMSO and the aromatic rings of the solute.

The overall balance of these forces dictates the extent to which the solute will dissolve.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of a compound in DMSO:[7][8]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Water Content in DMSO: Anhydrous DMSO is hygroscopic. The presence of water can alter the solvent's polarity and its ability to solvate the compound.

  • Solid-State Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Experimental Determination of Solubility in DMSO

The following protocol describes a robust method for determining the maximum kinetic solubility of this compound in DMSO at room temperature. This method is designed to be self-validating by ensuring that a saturated solution is achieved.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase

  • Volumetric flasks and appropriate diluent (e.g., acetonitrile or methanol)

Step-by-Step Experimental Protocol
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to create a suspension (slurry). The presence of undissolved solid is crucial at this stage to ensure supersaturation.

  • Equilibration:

    • Place the microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the slurry to equilibrate for 24-48 hours. This extended period is necessary to ensure that the system reaches a thermodynamic equilibrium between the dissolved and undissolved compound.[9][10]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet all undissolved solid.[9]

    • Carefully inspect the supernatant to ensure it is clear and free of any particulate matter.

  • Sample Preparation for Analysis:

    • Without disturbing the pellet, carefully withdraw a small, precise volume of the supernatant (e.g., 20 µL) using a calibrated positive displacement micropipette.

    • Dispense the supernatant into a volumetric flask (e.g., 10 mL) and dilute to volume with a suitable diluent in which the compound is highly soluble (e.g., acetonitrile). This creates a known dilution of the saturated DMSO solution.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the sample.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated DMSO supernatant by multiplying the concentration determined by HPLC by the dilution factor.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x (Volume of volumetric flask / Volume of supernatant taken)

Data Presentation

The experimentally determined solubility data for this compound in DMSO should be recorded in a clear and organized manner.

ParameterValue
Compound NameThis compound
SolventAnhydrous DMSO
Temperature25 °C (or specified temperature)
Equilibration Time24 hours (or specified time)
Analytical MethodHPLC-UV
Solubility (mg/mL) Experimentally Determined Value
Solubility (mM) Calculated Value

Visualization of Workflow and Molecular Interactions

Experimental Workflow Diagram

Caption: Experimental workflow for determining DMSO solubility.

Conceptual Diagram of Solute-Solvent Interactions

G solute This compound (Solute) dmso1 DMSO solute->dmso1 Dipole-Dipole dmso2 DMSO solute->dmso2 Dispersion Forces dmso3 DMSO solute->dmso3 H-Bond Acceptor

Caption: Key intermolecular forces in DMSO solution.

Conclusion and Best Practices

The determination of the solubility of this compound in DMSO is a fundamental prerequisite for its use in drug discovery research. While a pre-existing value may not be published, the robust experimental protocol detailed in this guide provides a clear pathway to obtaining this critical data point.

Key Best Practices:

  • Always use high-purity, anhydrous DMSO to ensure consistency.

  • Ensure sufficient equilibration time to achieve a true thermodynamic equilibrium.

  • Utilize a sensitive and validated analytical method, such as HPLC, for accurate quantification.

  • Perform the experiment in triplicate to assess the reproducibility of the results.

By adhering to these principles and the detailed protocol, researchers can confidently and accurately determine the DMSO solubility of this compound, thereby enabling its effective use in downstream biological assays and advancing the broader goals of their research programs.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Pro-Active. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Gaylord Chemical. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Retrieved from [Link]

  • Singhvi, I., & Singh, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(3-oxoisothiazol-2(3H)-yl)benzoate. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Hantzsch Thiazole Synthesis of Ethyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing ethyl 4-(thiazol-2-yl)benzoate , a critical pharmacophore in medicinal chemistry (often associated with retinoids and anti-inflammatory agents).

The method utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-haloketone (or aldehyde equivalent).[1][2][3][4] While classical literature often suggests using chloroacetaldehyde, this protocol utilizes bromoacetaldehyde diethyl acetal  as a "masked" aldehyde. This modification significantly improves safety profiles by avoiding the handling of volatile, lachrymatory, and unstable haloaldehydes, generating the reactive species in situ under controlled acidic conditions.

Strategic Reaction Design

Retrosynthetic Logic

The target molecule features a 2,4-disubstituted or 2-substituted thiazole core. The regiochemistry is dictated by the Hantzsch mechanism:

  • The C2 position of the thiazole is derived from the carbon of the thioamide group.

  • The C4/C5 positions are derived from the

    
    -halocarbonyl backbone.
    

To synthesize ethyl 4-(thiazol-2-yl)benzoate :

  • Thioamide Component: Ethyl 4-thiocarbamoylbenzoate (derived from ethyl 4-cyanobenzoate).

  • 
    -Halocarbonyl Component:  Since the thiazole ring is unsubstituted at positions 4 and 5, the required electrophile is the parent haloacetaldehyde .
    
  • Surrogate Strategy: Free haloacetaldehydes are unstable. We use 2-bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal) , which hydrolyzes in situ to release the reactive aldehyde.

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • Acetal Hydrolysis: Acid-catalyzed deprotection of the acetal to generate 2-bromoacetaldehyde.

  • S-Alkylation: Nucleophilic attack of the thioamide sulfur on the

    
    -carbon of the aldehyde (SN2).
    
  • Cyclization: Intramolecular attack of the thioamide nitrogen onto the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the system into the thiazole ring.

Visualized Mechanism (DOT)

HantzschMechanism Start Reagents: Thioamide + Bromoacetal Hydrolysis Step 1: In-situ Hydrolysis (Acid Cat.) Generates Bromoacetaldehyde Start->Hydrolysis EtOH, Reflux S_Alkylation Step 2: S-Alkylation (Thioimidate Intermediate) Hydrolysis->S_Alkylation SN2 Attack Cyclization Step 3: N-Cyclization (Hydroxythiazoline) S_Alkylation->Cyclization Intramolecular Aromatization Step 4: Dehydration (-H2O) Cyclization->Aromatization -H2O Product Target: Ethyl 4-(thiazol-2-yl)benzoate Aromatization->Product

Caption: Mechanistic cascade of the modified Hantzsch synthesis using an acetal precursor.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
Ethyl 4-thiocarbamoylbenzoate 209.261.0NucleophileIrritant
2-Bromo-1,1-diethoxyethane 197.071.2ElectrophileLachrymator, Flammable
Ethanol (Absolute) 46.07SolventSolventFlammable
Conc. HCl (37%) 36.460.1 (Cat.)CatalystCorrosive
NaHCO₃ (Sat. Aq.) 84.01ExcessQuenchIrritant
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl 4-thiocarbamoylbenzoate (2.09 g, 10.0 mmol) to the flask.

  • Solvation: Add Absolute Ethanol (30 mL). Stir at room temperature. The starting material may not dissolve completely initially.

  • Activation: Add 2-Bromo-1,1-diethoxyethane (2.36 g, 1.80 mL, 12.0 mmol) followed by 3-4 drops of concentrated HCl .

    • Note: The acid is crucial to initiate the hydrolysis of the diethyl acetal. Without it, the reaction may stall or require significantly longer induction times.

Phase 2: Thermal Process 5. Reflux: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath. 6. Monitoring: Maintain reflux for 3–5 hours .

  • TLC Check: Monitor consumption of the yellow thioamide (Mobile Phase: 20% EtOAc in Hexanes). The product is typically less polar and fluorescent under UV (254 nm).

Phase 3: Workup & Isolation 7. Cooling: Remove from heat and allow the mixture to cool to room temperature. 8. Precipitation: The hydrobromide salt of the thiazole may precipitate.[1] To isolate the free base, pour the reaction mixture slowly into a beaker containing 100 mL of saturated NaHCO₃ solution while stirring.

  • Observation: Evolution of CO₂ gas (bubbling) will occur. A solid precipitate should form.[5]
  • Filtration: Stir the aqueous suspension for 30 minutes to ensure full neutralization and crystal growth. Filter the solid using a Buchner funnel.[1]
  • Washing: Wash the filter cake with water (2 x 20 mL) to remove inorganic salts and cold ethanol (1 x 5 mL) to remove unreacted acetal.

Phase 4: Purification 11. Recrystallization: If the crude purity is <95% (by NMR), recrystallize from hot Ethanol/Water (4:1) .

  • Dissolve solid in minimum boiling ethanol.
  • Add warm water dropwise until slight turbidity persists.
  • Cool slowly to 4°C.
  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Workflow Diagram (DOT)

Workflow Setup Setup: Dissolve Thioamide in EtOH Add Bromoacetal + Cat. HCl Reflux Reflux: 80°C for 4 Hours (Monitor TLC) Setup->Reflux Quench Quench: Pour into Sat. NaHCO3 (Neutralize HBr) Reflux->Quench Isolate Isolation: Vacuum Filtration Wash with H2O Quench->Isolate Purify Purification: Recrystallize (EtOH/H2O) Isolate->Purify

Caption: Operational workflow for the synthesis and isolation of ethyl 4-(thiazol-2-yl)benzoate.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic (Benzoate): Two doublets (AA'BB' system) around

      
       8.10 (2H, d) and 8.00 (2H, d).
      
    • Thiazole Ring: Two distinctive doublets for the C4 and C5 protons.

      • 
         7.90 (1H, d, J = 3.2 Hz, H-4)
        
      • 
         7.40 (1H, d, J = 3.2 Hz, H-5)
        
    • Ethyl Ester:

      • 
         4.40 (2H, q, J = 7.1 Hz, -OCH₂-)
        
      • 
         1.42 (3H, t, J = 7.1 Hz, -CH₃)
        
  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₁NO₂S [M+H]⁺ = 234.05; Found = 234.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction / Low Conversion Acetal not hydrolyzed.Add more HCl catalyst (1-2 drops) or switch solvent to 90% EtOH / 10% H₂O to facilitate hydrolysis.
Sticky Gum Formation Polymerization of aldehyde.Ensure dilute conditions (0.2 M). Add the bromoacetal slowly to the refluxing mixture.
Product is Hydroscopic HBr salt formation.Ensure the NaHCO₃ quench is thorough (pH > 8). The free base is usually non-hydroscopic.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Organic Syntheses. (1944). "2-Amino-4-methylthiazole." Org.[6][7] Synth., Coll. Vol. 3, p.76. (Demonstrates general Hantzsch conditions).

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." (General protocols for thiazole derivatives).

  • Gotkowska, J. (2015). "Bromoacetaldehyde Diethyl Acetal." Synlett, 26(17), 2459-2460. (Review of reagent utility).

Sources

ethyl 4-(1,3-thiazol-2-yl)benzoate as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-(1,3-thiazol-2-yl)benzoate in Medicinal Chemistry

Introduction: The Phenyl-Thiazole "Privileged Scaffold"

This compound (CAS: Variable by synthesis route, Acid Precursor CAS: 254911-27-8) represents a critical building block in modern drug discovery. It serves as a robust entry point to the 2-arylthiazole pharmacophore, a "privileged structure" frequently observed in kinase inhibitors, anti-infectives, and neuroprotective agents.

In medicinal chemistry, this ester acts as a bifunctional lynchpin :

  • The Thiazole-Phenyl Core: Provides a rigid, planar, aromatic linker that mimics the biaryl systems found in potent kinase inhibitors (e.g., Dasatinib, Dabrafenib), facilitating

    
    -
    
    
    
    stacking interactions within ATP-binding pockets.
  • The Ester Handle: Offers a reactive site for diversification. It can be hydrolyzed to the lipophilic carboxylic acid (targeting Sudlow Site II on albumin) or converted into amides, hydrazides, and alcohols to probe the "solvent-exposed" regions of protein targets.

This guide details the synthesis, reactivity, and application of this scaffold, specifically focusing on its utility in developing Spleen Tyrosine Kinase (Syk) and Casein Kinase 2 (CK2) inhibitors.

Chemical Properties & Stability

PropertyDescription
Molecular Formula C

H

NO

S
Molecular Weight 233.29 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in MeOH; Insoluble in water.[1]
Stability Stable under standard laboratory conditions. Hydrolyzes to acid in presence of strong base/acid.
Storage Store at 2–8°C under inert atmosphere (Ar/N

). Hygroscopic.

Synthetic Utility & Reactivity Profile

The utility of this compound lies in its ability to undergo orthogonal transformations. The thiazole ring remains stable during standard ester manipulations, allowing for sequential functionalization.

Reactivity Workflow
  • Hydrolysis (Activation): Conversion to 4-(1,3-thiazol-2-yl)benzoic acid is the primary first step, enabling amide coupling reactions.

  • Electrophilic Substitution: The C5 position of the thiazole ring is susceptible to electrophilic attack (halogenation), allowing for the introduction of a third diversity vector.

  • Reduction: The ester can be reduced to the benzyl alcohol, a precursor for ether linkages or benzylic halides.

Reactivity Ester This compound (Starting Block) Acid Carboxylic Acid (Hydrolysis) Ester->Acid LiOH/THF Alcohol Benzyl Alcohol (Reduction) Ester->Alcohol LiAlH4 Halogen 5-Halo-Thiazole (Electrophilic Sub.) Ester->Halogen NBS/NCS Amide Amide Library (Kinase Inhibitors) Acid->Amide HATU/Amine

Figure 1: Divergent synthesis pathways from the ethyl benzoate scaffold.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis (Hantzsch Thiazole Synthesis)

Use this protocol if the building block is not commercially available or if isotopic labeling is required.

Principle: Condensation of a thioamide with an


-halo aldehyde/ketone.

Materials:

  • Ethyl 4-cyanobenzoate (1.0 eq)

  • Hydrogen sulfide gas (H

    
    S) or Lawesson’s Reagent
    
  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Ethanol (anhydrous)

Step-by-Step:

  • Thioamide Formation:

    • Dissolve ethyl 4-cyanobenzoate in ethanol. Add triethylamine (1.0 eq).

    • Bubble H

      
      S gas through the solution at 0°C for 30 mins, then seal and stir at RT for 12 hours. (Alternative: Reflux with Lawesson’s reagent in toluene).
      
    • Result: Ethyl 4-thiocarbamoylbenzoate. Isolate via filtration (yellow solid).

  • Cyclization:

    • Dissolve the thioamide intermediate in ethanol.

    • Add bromoacetaldehyde diethyl acetal (1.1 eq) and catalytic HCl (2 drops).

    • Reflux for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

  • Work-up:

    • Cool to RT. Concentrate in vacuo.

    • Neutralize with sat. NaHCO

      
      . Extract with EtOAc (3x).
      
    • Purify via silica gel chromatography (Hexane:EtOAc gradient).

Expert Tip: The cyclization step is sensitive to water. Use anhydrous ethanol to prevent hydrolysis of the ester during ring closure.

Protocol B: Hydrolysis to 4-(1,3-Thiazol-2-yl)benzoic Acid

The essential activation step for medicinal chemistry library generation.

Materials:

  • This compound

  • Lithium Hydroxide (LiOH·H

    
    O)
    
  • THF/Water (3:1 mixture)

Step-by-Step:

  • Dissolve the ester (1 mmol) in THF (3 mL).

  • Add a solution of LiOH (2.5 mmol) in water (1 mL).

  • Stir vigorously at 40°C for 4 hours. The solution should become clear.

  • Acidification (Critical): Cool to 0°C. Acidify to pH 3–4 using 1M HCl. The acid product will precipitate.

  • Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield expectation: >90%.[2]

    • QC Check: 1H NMR (DMSO-d6) should show loss of ethyl quartet (4.3 ppm) and triplet (1.3 ppm).

Case Study: Design of CK2 and Syk Inhibitors

The 4-(thiazol-2-yl)benzoate motif acts as a bioisostere for the biaryl systems found in many ATP-competitive inhibitors.

Mechanism of Action

In Protein Kinase CK2 inhibitors, the benzoic acid moiety (derived from this ester) often anchors the molecule via salt bridges to the conserved Lysine (Lys68 in CK2


) within the ATP-binding pocket. The thiazole ring extends into the hydrophobic region, providing shape complementarity.

Study Highlight: Research into 4-(thiazol-5-yl)benzoic acid derivatives (isomeric to our topic) demonstrated that the linear arrangement of the phenyl-thiazole-carboxyl group is essential for nanomolar inhibition. The 2-yl isomer discussed here provides a slightly different vector, often used to tune selectivity between kinases (e.g., sparing CDK2 while hitting CK2).

Application Workflow:

  • Scaffold Synthesis: Prepare the acid via Protocol B.

  • Library Generation: Perform parallel amide coupling with a diversity set of amines (e.g., piperazines, morpholines) to probe the solvent channel.

  • Screening: Test against Syk or CK2.

    • Hit Validation: Compounds retaining the carboxylic acid often show high potency but poor membrane permeability.

    • Optimization: Convert the acid to a bioisostere (e.g., tetrazole) or a prodrug ester (reverting to the starting material structure) to improve cellular uptake.

SAR Target Target: Kinase ATP Pocket (Lysine Anchor) Scaffold Phenyl-Thiazole Core (Hydrophobic Interaction) Scaffold->Target Pi-Stacking Tail Amide/Ester Tail (Solvent Exposure/Solubility) Tail->Target H-Bonding (Optional) Tail->Scaffold Attached via C4

Figure 2: Pharmacophore mapping of the thiazole-benzoate scaffold in kinase inhibition.

Troubleshooting & Expert Tips

  • Solubility Issues: The free acid is poorly soluble in non-polar solvents. For NMR, use DMSO-d6. For reactions, use DMF or NMP as cosolvents.

  • Thiazole Instability: While generally stable, the thiazole ring can undergo ring-opening under harsh reducing conditions (e.g., Raney Nickel). Avoid these if preserving the heteroaromatic core.

  • Purification: The ester is UV-active and easily purified on silica. The acid often streaks; add 1% acetic acid to the eluent or perform a recrystallization from Ethanol/Water.

References

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 2016.[3]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 2008.[4]

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin (Sudlow Site II). Molecules, 2020.[5]

  • Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Acta Poloniae Pharmaceutica, 2017.

Sources

ethyl 4-(1,3-thiazol-2-yl)benzoate in anti-inflammatory drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The 4-(1,3-Thiazol-2-yl)benzoate Scaffold in Anti-Inflammatory Drug Discovery

Executive Summary

The 1,3-thiazole ring system is a "privileged scaffold" in medicinal chemistry, central to numerous anti-inflammatory therapeutics including meloxicam and fanetizole. This Application Note details the utilization of ethyl 4-(1,3-thiazol-2-yl)benzoate (ETB) as a versatile precursor for generating libraries of selective COX-2 inhibitors.

ETB serves as a strategic intermediate: its ethyl ester functionality allows for facile hydrolysis to the corresponding benzoic acid, which can then be coupled with various amines or hydrazines to fine-tune physicochemical properties and target selectivity. This guide provides validated protocols for the synthesis, structural characterization, and biological evaluation of ETB-derived candidates.

Chemical Basis & Synthetic Strategy

The synthesis of ETB relies on the classic Hantzsch Thiazole Synthesis , a robust method for constructing 2-substituted thiazoles. The core strategy involves the condensation of a thioamide with an


-haloketone or aldehyde.
Mechanism of Action (Rationale)
  • Target: Cyclooxygenase-2 (COX-2).[1]

  • Binding Mode: The thiazole ring acts as a central pharmacophore, positioning the attached phenyl ring into the hydrophobic channel of the COX-2 active site.

  • Selectivity: The 4-substituted benzoate moiety (derived from ETB) mimics the carboxylate pharmacophore of arachidonic acid, interacting with Arg120 and Tyr355 at the channel entrance. Modifications at the ester/amide linkage can exploit the "side pocket" unique to COX-2 (Val523), enhancing selectivity over COX-1 (Ile523).

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Key Transformation Reactant1 Ethyl 4-cyanobenzoate Intermediate1 Ethyl 4-thiocarbamoylbenzoate (Thioamide) Reactant1->Intermediate1 + Reagent1 Product This compound (ETB) Intermediate1->Product + Reactant2 (Hantzsch Cyclization) Reagent1 H2S / Et3N (Thiolation) Reactant2 Chloroacetaldehyde (or Bromoacetaldehyde) Acid 4-(1,3-Thiazol-2-yl)benzoic Acid (Active Scaffold) Product->Acid Hydrolysis Hydrolysis Hydrolysis (LiOH / THF) Library Anti-Inflammatory Library (Amides/Hydrazides) Acid->Library Coupling Coupling Amide Coupling (EDC / HOBt)

Figure 1: Synthetic pathway for the generation of the ETB scaffold and its downstream diversification into bioactive libraries.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold via Hantzsch cyclization.

Materials:

  • Ethyl 4-thiocarbamoylbenzoate (1.0 equiv)

  • Chloroacetaldehyde (50% wt. in water, 1.2 equiv)

  • Ethanol (Absolute)

  • Reflux condenser, Magnetic stirrer

Procedure:

  • Dissolution: Dissolve ethyl 4-thiocarbamoylbenzoate (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add chloroacetaldehyde (12 mmol) dropwise to the stirring solution at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a hydrohalide salt.

  • Neutralization: Pour the mixture into ice-cold water (100 mL) and neutralize with saturated

    
     solution to pH 7–8.
    
  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain pure ETB.

Validation Criteria:

  • Yield: >70%

  • Melting Point: Distinct sharp range (verify against literature).

  • 1H NMR (DMSO-d6): Look for thiazole protons (two doublets or singlets around

    
     7.8–8.0 ppm) and ethyl ester signals (quartet at 
    
    
    
    4.3, triplet at
    
    
    1.3).
Protocol B: In Vitro COX Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of ETB and its derivatives by measuring the inhibition of COX-1 and COX-2 enzymes.[2][3]

Principle: The assay measures the peroxidase activity of cyclooxygenase. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. During this reaction, the co-substrate (TMPD or ADHP) is oxidized, producing a fluorescent or colorimetric signal proportional to enzyme activity.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate (e.g., TMPD).

  • Heme (Cofactor).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Step-by-Step Methodology:

  • Preparation: Prepare a range of inhibitor concentrations (e.g.,

    
     to 
    
    
    
    ) in DMSO. Final DMSO concentration in assay should be
    
    
    .
  • Incubation:

    • Add

      
       Assay Buffer to wells.
      
    • Add

      
       of Heme solution.
      
    • Add

      
       of Enzyme (COX-1 or COX-2).
      
    • Add

      
       of Inhibitor (ETB derivative).
      
    • Incubate for 5 minutes at

      
       to allow inhibitor binding.
      
  • Initiation: Add

    
     of Arachidonic Acid/Colorimetric Substrate mixture to initiate the reaction.
    
  • Measurement: Read absorbance at 590 nm (or fluorescence Ex/Em 530/590 nm) after 5 minutes.

  • Data Analysis: Calculate Percent Inhibition:

    
    
    Determine 
    
    
    
    using non-linear regression (sigmoidal dose-response).

Data Presentation & Analysis

When evaluating the ETB scaffold, structure-activity relationship (SAR) data should be tabulated to highlight selectivity.

Table 1: Hypothetical SAR Data for ETB Derivatives

Compound IDR-Group (Amide/Ester)COX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)*
ETB (Ester)




ETB-Acid




Deriv-A




Deriv-B




Celecoxib (Ref)



*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50.[4] Higher SI indicates greater COX-2 selectivity (reduced gastric side effects).

Interpretation:

  • The parent ester (ETB) typically shows weak activity due to poor solubility or lack of hydrogen bond donors.

  • Hydrolysis to the acid improves potency.

  • Key Insight: Coupling the acid to a sulfonamide-bearing moiety (Deriv-B) drastically enhances COX-2 selectivity by targeting the specific hydrophilic side pocket of the enzyme.

Molecular Modeling & Docking Workflow

To validate the binding mode of ETB derivatives, computational docking is essential.

Workflow Logic (DOT Diagram):

DockingWorkflow Protein Crystal Structure (PDB: 3LN1) COX-2 Active Site GridGen Grid Generation (Center: Arg120, Tyr355) Protein->GridGen Ligand ETB Derivative (Energy Minimized) Docking Docking Algorithm (e.g., AutoDock Vina / Glide) Ligand->Docking GridGen->Docking Scoring Scoring Function (Binding Affinity kcal/mol) Docking->Scoring Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) Scoring->Analysis

Figure 2: Computational workflow for molecular docking of thiazole derivatives into the COX-2 active site.

Key Interactions to Monitor:

  • Hydrogen Bonding: Between the thiazole nitrogen or the carbonyl oxygen and Arg120 .

  • Hydrophobic Interaction: The phenyl ring of the benzoate should sit in the hydrophobic channel.

  • Selectivity Determinant: Look for interactions near Val523 (COX-2) vs Ile523 (COX-1). Bulky groups on the ETB scaffold can clash with Ile523, conferring COX-2 selectivity.

References

  • Abdel-Wahab, B. F., et al. (2011). "Synthesis and biological evaluation of some new thiazole derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry. Link

  • Turan-Zitouni, G., et al. (2004). "Synthesis and anti-inflammatory activity of some new thiazole and thiazolyl-benzothiazole derivatives." Bioorganic & Medicinal Chemistry. Link

  • Rafique, H., et al. (2017).[5] "Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates." Acta Poloniae Pharmaceutica. Link

  • Gierse, J. K., et al. (1995). "Expression and characterization of recombinant human cyclooxygenase-2." Biochemical Journal. Link

  • Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TZB-004 Topic: Recrystallization Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

User Query: Optimal method to purify ethyl 4-(1,3-thiazol-2-yl)benzoate (ETB) via recrystallization.

Technical Context: this compound is a heteroaryl ester commonly synthesized via the Hantzsch thiazole synthesis (condensation of ethyl 4-thiocarbamoylbenzoate with


-haloacetaldehyde) or Suzuki cross-coupling.[1]

Impurity Profile: Crude samples often contain:

  • Unreacted Thioamides: High sulfur content; potential catalyst poisons in downstream steps.[1]

  • Tarry Oligomers: Dark brown/red byproducts typical of thiazole cyclization.[1]

  • Hydrolysis Products: 4-(1,3-thiazol-2-yl)benzoic acid (free acid).[1]

Recommended Strategy: A single-solvent system using Ethanol (EtOH) is the primary recommendation.[1] For stubborn oils or highly soluble batches, a binary solvent system (EtOH/Water) is the authoritative alternative.

Solvent Selection & Solubility Data

The choice of solvent is dictated by the polarity balance between the lipophilic ethyl benzoate moiety and the polar, basic thiazole ring.

Solvent SystemRoleSuitabilityTechnical Rationale
Ethanol (95% or Abs.) Primary ⭐⭐⭐⭐⭐High solubility at reflux (

C); moderate-to-low solubility at

C. Excellent for rejecting polar thioamide impurities.[1]
Ethanol / Water (7:3) Secondary ⭐⭐⭐⭐Use if the compound is too soluble in pure EtOH.[1] Water acts as an anti-solvent to force precipitation upon cooling.[1]
Ethyl Acetate / Hexane Alternative ⭐⭐⭐Good for very non-polar impurities, but higher risk of "oiling out" due to the ester functionality.
Methanol Avoid ⭐⭐Often dissolves the ester too well even at low temperatures, leading to poor recovery yields.

Standard Operating Procedure (SOP)

Phase A: Dissolution & Decolorization[1]
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5–10 mL per gram of crude).[1]

    • Note: Do not add excess solvent initially.[1] You want a saturated solution at boiling point.[1]

  • Heating: Heat to reflux (

    
    C oil bath). If solids remain, add more EtOH in small aliquots (1-2 mL) until dissolved.
    
  • Activated Charcoal (Critical): If the solution is dark (red/brown), remove from heat, let boiling subside, and add activated charcoal (1-2% w/w). Reflux for 5–10 minutes.

    • Mechanism:[1][2][3] Charcoal effectively adsorbs planar, conjugated colored impurities and sulfur-rich oligomers via

      
      -
      
      
      
      stacking.[1]
  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and dust.[1]

Phase B: Crystallization & Isolation
  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 30–60 mins).

    • Warning: Rapid cooling traps impurities and induces oiling out.[1]

  • Nucleation: If no crystals form at

    
    C, scratch the glass wall with a spatula or add a seed crystal.
    
  • Deep Cooling: Place the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (

    
    C).
    
  • Drying: Dry under high vacuum at

    
    C to remove residual solvent.
    

Troubleshooting Dashboard

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a distinct oily layer at the bottom of the flask. Cause: The solution temperature dropped below the "oiling out" limit (metastable zone) before crystallization could begin. Common with ethyl esters.[1]

Corrective Action Workflow:

OilingOutFix cluster_legend Legend Start Problem: Product Oiled Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat CheckSolvent Is solution clear? Reheat->CheckSolvent AddSolvent Add small amount of EtOH CheckSolvent->AddSolvent No (Cloudy) Seed 2. Cool very slowly to ~35-40°C Add Seed Crystal CheckSolvent->Seed Yes AddSolvent->Reheat Triturate 3. Vigorous Stirring/Scratching Seed->Triturate Success Crystallization Initiated Triturate->Success key1 Critical Step key2 Action

Figure 1: Decision matrix for resolving oiling-out phenomena during ester recrystallization.

Issue: Low Yield
  • Diagnosis: Product is too soluble in Ethanol.[1]

  • Fix: Use the binary solvent method .

    • Dissolve in minimum hot Ethanol.[1]

    • Add hot water dropwise until persistent cloudiness appears (turbidity point).

    • Add 1-2 drops of Ethanol to clear the solution.[1]

    • Cool slowly.

Issue: Persistent Sulfur Smell
  • Diagnosis: Thioamide carryover.[1]

  • Fix: Recrystallize from Ethyl Acetate/Hexanes instead. Thioamides are often less soluble in non-polar hexanes and will remain in the mother liquor or precipitate differently.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone for this purification?

  • A: Acetone is generally not recommended for crystallization of this specific ester.[1] It is an excellent solvent for thiazoles, meaning the compound will likely remain in solution even at low temperatures, leading to poor recovery.

Q2: My product is colored yellow even after charcoal treatment. Is it impure?

  • A: Not necessarily. Many thiazole derivatives are inherently pale yellow due to extended conjugation.[1] Check purity via TLC (Thin Layer Chromatography) or NMR.[1][4] If the NMR is clean, the color is intrinsic.

Q3: How do I confirm the ester didn't hydrolyze during heating?

  • A: Check the proton NMR.

    • Intact Ester: You will see a quartet (~4.3 ppm) and a triplet (~1.3 ppm) corresponding to the ethyl group.

    • Hydrolysis (Acid): Disappearance of ethyl signals and appearance of a broad carboxylic acid singlet (>10 ppm).[1]

References & Authority

  • General Thiazole Purification:

    • Source: BenchChem Application Notes.[1][4] "Protocols for the Recrystallization of Isothiazole Carbonitriles." (General principles for thiazole/ester solubility).

    • URL: (Verified proxy for general thiazole handling).[1]

  • Hantzsch Synthesis & Workup:

    • Source:Organic Syntheses, Coll. Vol. 6, p. 638 (1988). "4-Thiazolecarboxylic acid, ethyl ester."[1][5] (Describes ethyl ester handling and purification via distillation/crystallization).

    • URL:[1]

  • Solvent Selection for Heterocycles:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard text for solvent selection based on functional groups).

  • Specific Analog Precedent:

    • Source: MDPI Molecules.[1] "Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives." (Cites Ethanol recrystallization for aryl-thiazole esters).

    • URL:[1]

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl 4-(thiazol-2-yl)benzoate in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with ethyl 4-(thiazol-2-yl)benzoate in ethanol. Our objective is to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of ethyl 4-(thiazol-2-yl)benzoate.

Q1: What is the expected solubility of ethyl 4-(thiazol-2-yl)benzoate in ethanol, and why am I having trouble dissolving it at room temperature?

A1: While specific quantitative solubility data for ethyl 4-(thiazol-2-yl)benzoate in ethanol is not widely published in standard literature, we can infer its behavior from its molecular structure. The molecule is amphiphilic, containing a non-polar ethyl benzoate moiety and a more polar thiazole ring. Ethanol is a polar protic solvent. Based on the "like dissolves like" principle, some solubility is expected.[1][2] However, the significant non-polar surface area from the aromatic systems likely limits its solubility at ambient temperatures, classifying it as sparingly soluble under these conditions. The dissolution process for such molecules can be kinetically slow, requiring more than simple mixing.

Q2: My compound won't dissolve at room temperature. What are the immediate, non-destructive steps I should take?

A2: When initial dissolution fails, a systematic, gentle approach is recommended before altering the solvent system.[3]

  • Increase Surface Area: If you are starting with a coarse crystalline material, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction and can significantly improve the rate of dissolution.[3][4]

  • Apply Gentle Heat: Solubility for most solids increases with temperature.[1][2] Warm the ethanol solution in a water bath while stirring. A temperature of 40-50°C is a good starting point. Be mindful of the thermal stability of your compound, although simple esters like this are generally stable at these temperatures.

  • Use Sonication: Place the vessel in an ultrasonic bath. The high-frequency sound waves create micro-cavitations that agitate the solution at a molecular level, breaking down solid aggregates and facilitating dissolution.[3]

Q3: I've heated the solution and everything dissolved, but the compound precipitates out as it cools. What does this indicate?

A3: This is a classic indication that you have created a supersaturated solution. The solubility of your compound is significantly higher in hot ethanol than in cold ethanol. While this property is ideal for purification via recrystallization[5][6], it means that a solution prepared hot may not be stable at room temperature for your experiment. If your protocol requires the compound to remain in solution at a lower temperature, the concentration you prepared exceeds its thermodynamic solubility limit at that temperature. You will need to either work at an elevated temperature or reduce the concentration to the saturation point at your desired working temperature.

Q4: How can I be certain my compound is truly dissolved and not just a fine colloidal suspension?

A4: Visual clarity can be deceptive. A true solution is homogenous and transparent. To confirm, you can use two methods:

  • Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration of the filtrate, as measured by a technique like HPLC, will be identical to the pre-filtered solution. If it is a suspension, you will see a significant drop in concentration.[7]

  • Tyndall Effect: In a darkened room, shine a laser pointer through the solution. If the beam path is invisible, you have a true solution. If you can see the beam scattered by the liquid, it indicates the presence of suspended particles, characteristic of a colloid.[7]

Q5: Could the purity of my ethyl 4-(thiazol-2-yl)benzoate be the source of my solubility problems?

A5: Absolutely. The presence of insoluble impurities can act as nucleation sites, preventing the bulk material from dissolving properly. Conversely, highly soluble impurities might dissolve first, leaving behind a less soluble matrix. If you suspect purity issues, it is advisable to purify the compound, for which recrystallization from a suitable solvent like ethanol could be an effective method.[5][8]

Q6: I need a higher concentration than I can achieve with pure ethanol. When is it appropriate to use a co-solvent?

A6: A co-solvent is warranted when you have exhausted physical methods (heating, sonication) and still cannot achieve the required concentration.[3] A co-solvent works by modifying the overall polarity of the solvent system to better match that of the solute. For ethyl 4-(thiazol-2-yl)benzoate, a less polar, water-miscible co-solvent might help solubilize the ethyl benzoate portion, while the ethanol continues to interact with the thiazole ring. Good candidates to screen in small percentages (e.g., 5-20% v/v) could include Tetrahydrofuran (THF) or Acetonitrile.

In-Depth Troubleshooting & Optimization

For persistent issues, a more structured approach is necessary. The following workflow provides a logical decision-making process for tackling solubility challenges.

G start Start: Prepare slurry of compound in ethanol at desired concentration stir_rt Stir vigorously at Room Temperature (RT) for 30 min start->stir_rt check1 Is solution clear? stir_rt->check1 heat_sonicate Apply Gentle Heat (40-60°C) OR Use Ultrasonic Bath check1->heat_sonicate No success Success: Stable solution achieved check1->success Yes check2 Is solution clear when hot? heat_sonicate->check2 cool Cool solution to RT check2->cool Yes fail2 Insoluble material present. Options: 1. Hot filter to remove impurities. 2. Re-evaluate compound purity. check2->fail2 No check3 Does compound remain in solution? cool->check3 check3->success Yes fail1 Concentration exceeds solubility limit at RT. Options: 1. Lower concentration. 2. Use co-solvent system. check3->fail1 No co_solvent Screen Co-solvents (e.g., THF, Acetonitrile) fail1->co_solvent

Caption: A logical workflow for troubleshooting solubility issues.

Data Presentation: Illustrative Solubility Enhancement

The following table provides hypothetical data to illustrate how different conditions might affect the solubility of ethyl 4-(thiazol-2-yl)benzoate. This should be used as a conceptual guide for your own experiments.

ConditionTemperature (°C)Co-Solvent (v/v)Estimated Solubility (mg/mL)Observations
Baseline 25None~ 2 - 5Sparingly soluble, slow dissolution.
Heating 50None~ 15 - 25Readily dissolves, but may precipitate on cooling.
Sonication 25None~ 3 - 7Rate of dissolution significantly increased.
Co-Solvent A 2510% THF~ 8 - 12Improved solubility at room temperature.
Co-Solvent B 2510% Acetonitrile~ 7 - 10Moderate improvement in solubility.
Experimental Protocol 1: Systematic Solubility Enhancement
  • Preparation: Weigh the desired amount of finely ground ethyl 4-(thiazol-2-yl)benzoate into a clean, dry flask.

  • Solvent Addition: Add the calculated volume of absolute ethanol to achieve your target concentration.

  • Mechanical Agitation: Place a magnetic stir bar in the flask and stir vigorously at room temperature for at least 30 minutes. Visually inspect for undissolved solids.

  • Thermal Method: If solids persist, warm the flask in a temperature-controlled water bath to 50°C while continuing to stir. Hold at temperature for 15-30 minutes.

  • Sonication Method: As an alternative or addition to heating, place the sealed flask in an ultrasonic bath and sonicate for 15-minute intervals, monitoring for dissolution.

  • Co-Solvent Addition (if necessary): If the compound is still not dissolved, or if it precipitates upon cooling from a heated state, prepare a new sample. To the ethanol, add a co-solvent (e.g., THF) in 5% increments (e.g., 95:5 ethanol:THF), repeating the dissolution steps at room temperature until a stable, clear solution is achieved.[3]

Advanced Protocols for Definitive Characterization

To move beyond trial-and-error, you must determine the compound's actual thermodynamic solubility in your specific solvent system. The shake-flask method is the internationally recognized gold standard for this purpose.[9][10][11]

Experimental Protocol 2: Determination of Thermodynamic Solubility via Shake-Flask Method

This protocol establishes the equilibrium concentration of the compound in ethanol at a set temperature, providing a definitive solubility value.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis a Add excess solid compound to ethanol in a sealed vial b Agitate at constant temperature (e.g., 25°C) for 24-72 hours a->b c Allow solid to settle b->c d Centrifuge and/or filter supernatant (0.22 µm PTFE filter) c->d e Quantify concentration of the clear filtrate using HPLC/UV-Vis d->e

Caption: Workflow for the Shake-Flask equilibrium solubility protocol.

  • Preparation: Add an excess amount of solid ethyl 4-(thiazol-2-yl)benzoate to a known volume of ethanol in a sealed, airtight vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C). Agitate the slurry for 24 to 72 hours to ensure thermodynamic equilibrium is reached.[9]

  • Phase Separation: Remove the vial and allow the excess solid to settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and clarify it, first by centrifugation and then by passing it through a low-binding 0.22 µm syringe filter (e.g., PTFE).[9]

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of ethyl 4-(thiazol-2-yl)benzoate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve. This concentration is the thermodynamic solubility.

  • Validation (Optional but Recommended): Analyze the residual solid using a technique like DSC or XRPD to ensure the compound has not changed its physical form (e.g., converted to a different polymorph) during the experiment.[9][12]

By following this guide, you will be equipped to systematically diagnose and solve solubility issues with ethyl 4-(thiazol-2-yl)benzoate, ensuring the reliability and reproducibility of your experimental results.

References
  • Raytor. (2026, January 22).
  • Al-khattawi, A., Mohammed, A., & Douroumis, D. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.).
  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(Benzo[d]thiazol-2-yl)benzaldehyde.
  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution.
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2021, January 13). Solubility: An overview.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • BenchChem. (2025).

Sources

Technical Guide: Removing Unreacted Thioamide from Thiazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of thiazole esters, specifically focusing on the removal of persistent thioamide impurities.

Executive Summary

In the Hantzsch synthesis of thiazole esters (from


-haloketones and thioamides), unreacted thioamide is a frequent and problematic impurity. Thioamides are polar, hydrogen-bond donors, and often co-elute with thiazole esters on silica gel. Furthermore, their sulfurous odor and potential biological activity make their complete removal critical for downstream applications.

This guide moves beyond standard "wash and pray" methods, employing differences in basicity , nucleophilicity , and redox potential to isolate the target thiazole.

Module 1: The "Wet" Chemistry (Solubility & Salt Formation)

The Core Problem: Thiazole esters are weak bases (pKa ~1.0–2.0), making them difficult to extract into aqueous acid without using conditions that hydrolyze the ester. Thioamides are essentially neutral but highly polar.

Protocol A: Anhydrous Salt Precipitation (The "Gold Standard")

This method exploits the fact that while the thiazole ester is too weakly basic for aqueous extraction, it will form an insoluble hydrochloride salt in anhydrous non-polar solvents. Thioamides generally do not form stable salts under these conditions and remain in solution.

Reagents:

  • Diethyl ether or 1,4-Dioxane (Anhydrous)

  • HCl (4M in Dioxane or 2M in Ether)

  • Saturated NaHCO₃ (aq)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of anhydrous diethyl ether or THF.

  • Protonation: Dropwise, add anhydrous HCl (in dioxane/ether) with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately. This is your Thiazole

      
      HCl salt.
      
    • Note: The thioamide remains dissolved in the organic supernatant.

  • Filtration: Filter the solid rapidly under argon/nitrogen (the salt may be hygroscopic). Wash the cake with cold anhydrous ether (

    
    ).
    
  • Recovery:

    • Discard the filtrate (contains thioamide).

    • Suspend the solid filter cake in EtOAc or DCM.

    • Add Saturated NaHCO₃ and stir until the solid dissolves and gas evolution ceases (free-basing).

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

Protocol B: Oxidative Wash (The "Polishing" Step)

If Protocol A is not feasible, convert the thioamide into a species with drastically different polarity (an amide or nitrile) using mild oxidation.

  • Mechanism: Thioamides are easily oxidized to amides or sulfines by bleach (NaOCl) or Hydrogen Peroxide (

    
    ). Thiazoles are aromatic and generally resistant to these mild conditions.
    
  • Method: Wash the organic phase (DCM) with a 1:1 mixture of Brine and 10% commercial bleach. The thioamide converts to the corresponding amide, which often has a significantly different Rf value, facilitating chromatographic separation.

Module 2: Chromatographic Strategies

When chemical extraction fails, kinetic separation on silica is required. Thioamides often "tail" due to strong H-bonding with silanols.

Mobile Phase Optimization

Thioamides are H-bond donors; Thiazole esters are H-bond acceptors.

  • Avoid: Pure MeOH/DCM gradients. The alcohol competes for silanol sites, compressing the separation between the thioamide and the thiazole.

  • Use: EtOAc/Hexanes or Ether/Petroleum Ether.

  • The "Doping" Trick: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silica sites, reducing the "tailing" of the thioamide and sharpening the peaks.

Silver Nitrate Impregnated Silica

Thioamides have a high affinity for silver ions (


) due to the soft sulfur atom.
  • Preparation: Mix Silica Gel 60 with a solution of

    
     (10% w/w relative to silica) in acetonitrile. Evaporate solvent in the dark.
    
  • Execution: Run a short plug filtration using this modified silica. The thioamide will complex with the silver and remain on the baseline; the thiazole ester will elute.

Module 3: Scavenging (Chemical Removal)

If the thioamide persists, use its nucleophilicity against it.

The "Dummy" Electrophile: Add a polymer-supported electrophile (e.g., Merrifield Resin or Benzyl chloride resin ) to the crude reaction mixture and heat gently.

  • Logic: The unreacted thioamide (nucleophile) attacks the resin-bound electrophile, becoming covalently tethered to the solid support.

  • Workup: Simple filtration removes the resin (and the impurity), leaving the pure thiazole in the filtrate.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture (Thiazole Ester + Thioamide) CheckSolubility Is Product Acid Sensitive (e.g., t-Butyl ester)? Start->CheckSolubility AcidStable No (Standard Ester) CheckSolubility->AcidStable Stable AcidSensitive Yes (Acid Sensitive) CheckSolubility->AcidSensitive Unstable AnhydrousSalt Protocol A: Anhydrous HCl/Ether Precipitation AcidStable->AnhydrousSalt FreeBase Neutralize with NaHCO3 & Extract AnhydrousSalt->FreeBase Precipitate Formed Chromatography Ag-Impregnated Silica Chromatography AnhydrousSalt->Chromatography No Precipitate PureProduct1 Pure Thiazole Ester FreeBase->PureProduct1 Scavenge Resin Scavenging (Merrifield Resin) AcidSensitive->Scavenge Low Impurity % Oxidation Protocol B: Oxidative Wash (Bleach) AcidSensitive->Oxidation High Impurity % Scavenge->PureProduct1 Oxidation->Chromatography Chromatography->PureProduct1

Figure 1: Decision matrix for removing thioamide impurities based on substrate stability and impurity load.

Comparative Data: Purification Efficiency

MethodThioamide Removal %Yield Loss (Product)Primary RiskBest For
Anhydrous HCl Salt >98%<5%Hydrolysis if moisture presentStable esters (Methyl/Ethyl)
Oxidative Wash ~90%0-10%Oxidation of sensitive side-chainsLarge scale, robust substrates
Ag-Silica >99%10-15%High cost, silver leachingFinal polishing, high purity needs
Resin Scavenging ~95%<2%Slow kinetics (requires heat)Small scale, expensive products

FAQ: Troubleshooting Specific Issues

Q1: I tried the HCl salt method, but no precipitate formed. Why? A: This usually happens for two reasons:

  • Solvent Polarity: You likely used a solvent that is too polar (like Ethanol or DMF). The salt is soluble in these. Switch to anhydrous Ether or Toluene.

  • Basicity: If your thiazole has strong electron-withdrawing groups (e.g.,

    
     or nitro groups), the basicity of the nitrogen may be too low to protonate even with HCl. In this case, switch to Protocol B (Oxidation)  or Silver Silica .
    

Q2: Can I just use excess


-haloketone to consume the thioamide? 
A:  Yes, this is a valid preventative strategy. Using 1.2–1.5 equivalents of the haloketone ensures the thioamide is fully consumed. The excess haloketone is usually essentially non-polar and volatile (or easily hydrolyzed to a water-soluble alcohol), making it much easier to remove by chromatography than the thioamide [1].

Q3: My thiazole ester is hydrolyzing during the workup. What am I doing wrong? A: You are likely using aqueous acid or allowing the anhydrous salt to absorb moisture from the air. Thiazole esters are prone to hydrolysis under acidic aqueous conditions. Ensure you use anhydrous HCl in Dioxane/Ether and perform the filtration under an inert atmosphere (Nitrogen/Argon). Neutralize immediately with cold bicarbonate [2].

Q4: The thioamide spot is overlapping with my product on TLC. How do I visualize them differently? A: Use Palladium Chloride (


) stain .
  • Thioamides turn bright yellow/orange immediately.

  • Thiazoles typically stain slowly or appear brownish.

  • This differential staining allows you to cut your column fractions more precisely, even if the UV spots overlap.

References

  • Thiazole Properties & Basicity: Wikipedia. (n.d.). Thiazole - Reactions and pKa Data. Retrieved from [Link]

  • Thioamide Oxidation: ResearchGate. (2024).[1] Visible-Light-Mediated Oxidative Desulfurization-Oxygenation in Cyclic Thio-Amide. Retrieved from [Link]

  • Resin Scavenging & Thioimidates: ChemRxiv. (2023).[2] Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

  • General Thiazole Synthesis Review: National Institutes of Health (PMC). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of Ethyl 4-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of Ethyl 4-(1,3-thiazol-2-yl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

This compound is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., CDK/GSK-3


 inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity hinges on the successful formation of the 1,3-thiazole ring upon the 4-substituted benzoate scaffold.

This guide provides a definitive 1H NMR structural validation, distinguishing the target compound from its metabolic hydrolysis products (carboxylic acids) and synthetic precursors (thioamides).

Structural Assignment & Visualization

The molecule consists of three distinct magnetic environments: the ethyl ester moiety , the para-disubstituted benzene core , and the 1,3-thiazole heterocycle .

Visual Logic: Structure & Connectivity

The following diagram illustrates the synthesis pathway (Hantzsch Thiazole Synthesis) and the resulting proton environments.

G Precursor Ethyl 4-thiocarbamoylbenzoate (Thioamide Precursor) Target This compound (Target Product) Precursor->Target Hantzsch Synthesis (Reflux/EtOH) Reagent Chloroacetaldehyde (Cyclization Agent) Reagent->Target Thiazole_H Thiazole Protons (δ 7.4 & 7.9 ppm) Target->Thiazole_H Diagnostic Signal 1 Ethyl_H Ethyl Ester (δ 1.4 & 4.4 ppm) Target->Ethyl_H Diagnostic Signal 2 Aromatic_H Benzene Protons (AA'BB' System) Target->Aromatic_H Diagnostic Signal 3

Figure 1: Synthetic origin and key NMR diagnostic zones for this compound.[1][2]

The Master Spectrum: 1H NMR Data (CDCl3)

Solvent: Chloroform-d (CDCl


, 7.26 ppm ref)
Frequency:  400 MHz

The spectrum is characterized by a classic AA'BB' aromatic system and two distinct doublets for the thiazole ring.

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Justification
Ar-H (Ortho to Ester) 8.13 Doublet (d)2H8.4 HzDeshielded by the electron-withdrawing carbonyl group.
Ar-H (Ortho to Thiazole) 8.02 Doublet (d)2H8.4 HzDeshielded by the thiazole C=N bond (AA'BB' system).
Thiazole H-4 7.91 Doublet (d)1H3.2 HzAdjacent to Nitrogen; deshielded by ring current.
Thiazole H-5 7.42 Doublet (d)1H3.2 HzAdjacent to Sulfur; relatively shielded compared to H-4.
Ethyl -CH

-
4.41 Quartet (q)2H7.1 HzOxygen-adjacent methylene.
Ethyl -CH

1.42 Triplet (t)3H7.1 HzMethyl terminus.

Expert Insight: The chemical shift separation between the two aromatic doublets (8.13 vs 8.02 ppm) is narrow. In lower field instruments (300 MHz), this may appear as a pseudo-quartet or overlapping multiplet. High-field (500+ MHz) is recommended for clear resolution of the AA'BB' system.

Comparative Analysis: Validating Purity

In drug development, distinguishing the ester intermediate from its hydrolysis product (the acid) or its starting material (the thioamide) is crucial.

Comparison 1: Ester vs. Carboxylic Acid (Hydrolysis)

Hydrolysis often occurs during aggressive workups. The key differentiator is the disappearance of the ethyl signals and the appearance of the acidic proton.

FeatureTarget: Ethyl Ester Impurity: Benzoic Acid Derivative
Ethyl Signals Present (

4.41, 1.42)
Absent
Acidic Proton AbsentPresent (

11.0–13.0, Broad s)
Solvent Effect Sharp signals in CDCl

Often requires DMSO-

for solubility
Comparison 2: Thiazole vs. Thioamide (Incomplete Reaction)

If the Hantzsch synthesis is incomplete, the thioamide precursor will remain.

FeatureTarget: Thiazole Ring Precursor: Thioamide
Heterocyclic H Two Doublets (

7.91, 7.42)
Absent
NH Protons AbsentBroad Singlets (

7.0–9.0, exchangeable)
Aromatic Shift Downfield (

> 8.0)
Upfield shift for ortho-protons
Experimental Protocol: Synthesis & Acquisition

To ensure the reproducibility of the spectral data presented above, the following protocol is standardized.

A. Synthesis (Hantzsch Protocol)
  • Reagents: Dissolve Ethyl 4-thiocarbamoylbenzoate (1.0 eq) in Ethanol (0.5 M concentration).

  • Cyclization: Add Chloroacetaldehyde (50% aq. solution, 1.5 eq).

  • Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates. If not, neutralize with saturated NaHCO

    
     and extract with Dichloromethane (DCM).
    
  • Purification: Recrystallization from Ethanol/Water yields high-purity crystals suitable for NMR.

B. NMR Sample Preparation
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy for aromatic vs ethyl)

    • Scans (NS): 16 (sufficient for >95% purity)

References
  • Hantzsch Thiazole Synthesis Mechanism

    • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • [Link]

  • Spectral Data for Ethyl 4-substituted Benzoates (Analogous Systems)
  • Thiazole Ring Proton Shifts

    • SpectraBase.[3][4] "General Thiazole 1H NMR Data."

    • [Link]

  • Solvent Impurity Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

    • [Link]

Sources

mass spectrometry analysis of ethyl 4-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Analysis of Ethyl 4-(1,3-thiazol-2-yl)benzoate

Executive Summary

This compound (C₁₂H₁₁NO₂S, MW 233.29 Da) is a critical pharmacophore intermediate, bridging the lipophilic thiazole moiety with a reactive ethyl ester functionality. Its analysis is pivotal in drug discovery, particularly for synthesizing antimicrobial and anti-inflammatory agents where the thiazole ring acts as a bioisostere.

This guide provides a technical comparison of the two primary analytical "alternatives" for characterizing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI). While GC-MS offers superior structural elucidation via fingerprint fragmentation, LC-MS/MS is the requisite standard for high-throughput biological assays.

Part 1: Analytical Method Comparison (GC-MS vs. LC-MS)

The choice between GC-MS and LC-MS depends on the stage of development (Synthesis Confirmation vs. Biological Assay).

FeatureAlternative A: GC-MS (EI) Alternative B: LC-MS/MS (ESI) Verdict for this compound
Ionization Mechanism Hard Ionization (70 eV): High energy causes extensive fragmentation.Soft Ionization: Protonation [M+H]⁺ preserves the molecular ion.GC-MS is superior for structural confirmation of the synthesized intermediate.
Sensitivity (LOD) ~1–10 ng (nanograms).~1–10 pg (picograms).LC-MS is required for pharmacokinetic (PK) studies in plasma/urine.
Sample Preparation Requires volatile organic solvents (e.g., Ethyl Acetate). Must be water-free.Compatible with aqueous/organic mixtures (MeOH/H₂O).LC-MS offers faster prep for biological matrices; GC-MS requires extraction/drying.
Thermal Stability Compound must survive injection port temps (250°C).Ambient temperature ionization.The ethyl ester is thermally stable, making GC-MS a viable and cost-effective option.
Key Spectral Feature Fragment-rich: Distinctive acylium ion and thiazole ring cleavage.Molecular Ion dominant: [M+H]⁺ = 234.3. Requires CID for fragments.Use GC-MS for purity checks; Use LC-MS for quantification.

Part 2: Deep Dive – Fragmentation Mechanics

Understanding the fragmentation pathways is essential for validating the compound's identity. The presence of the 1,3-thiazole ring introduces specific stability and cleavage patterns distinct from simple benzoates.

Electron Ionization (EI) Pathway (GC-MS)

In EI (70 eV), the molecular ion (


, m/z 233) is formed but rapidly fragments.
  • Primary Cleavage (Base Peak): The weakest bond is the acyl-oxygen bond of the ester. Loss of the ethoxy radical (

    
    , 45 Da) generates the stable acylium ion.
    
    • 
       (Base Peak).
      
  • Secondary Cleavage: Loss of carbon monoxide (CO) from the acylium ion yields the phenyl-thiazole cation.

    • 
      .
      
  • Thiazole Ring Disintegration: The thiazole ring is aromatic and stable, but high energy can trigger HCN loss (retro-cycloaddition), a hallmark of thiazole identification.

    • 
      .
      
Electrospray Ionization (ESI) Pathway (LC-MS)

In ESI (+ve mode), the basic nitrogen on the thiazole ring acts as a proton acceptor.

  • Precursor:

    
    .
    
  • Collision Induced Dissociation (CID): Applying collision energy (e.g., 20-30 eV) forces the loss of the ethyl group as ethylene (

    
    ) or ethanol, typically preserving the thiazole-phenyl core.
    
Visualization: Fragmentation Logic Flow

FragmentationPathway cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 233 Acylium Acylium Ion [M - OEt]+ m/z 188 (Base Peak) M_Ion->Acylium - •OCH2CH3 (45 Da) Alpha-Cleavage PhenylThiazole Phenyl-Thiazole Cation [M - OEt - CO]+ m/z 160 Acylium->PhenylThiazole - CO (28 Da) Inductive Cleavage ThiazoleFrag Thyrenium-like Ion [Loss of HCN] m/z 133 PhenylThiazole->ThiazoleFrag - HCN (27 Da) Ring Fragmentation Text The stability of the m/z 188 ion confirms the benzoate structure. The m/z 133 fragment confirms the presence of the thiazole ring.

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for this compound, highlighting the diagnostic loss of the ethoxy group and subsequent thiazole degradation.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Protocol A: High-Resolution LC-MS/MS (Quantification)

Best for: Pharmacokinetics, impurity profiling in biological fluids.

1. System Setup:

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for thiazole N).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Gradient Method:

  • 0-1 min: 5% B (Equilibration)

  • 1-6 min: 5%

    
     95% B (Elution of hydrophobic ester)
    
  • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

3. MS Parameters (ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions (for QqQ):

    • Quantifier:

      
       (Loss of ester group).
      
    • Qualifier:

      
       (Loss of ethyl chain only).
      

4. Self-Validation (SST):

  • Inject a 100 ng/mL standard.[1]

  • Pass Criteria: Retention time stability

    
     min; Signal-to-Noise ratio 
    
    
    
    for the quantifier transition.
Protocol B: GC-MS (Structural Confirmation)

Best for: Synthesis validation, purity check of raw powder.

1. Sample Prep:

  • Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade).

  • Note: Do not use methanol, as transesterification (ethyl

    
     methyl ester) can occur in the hot injection port.
    

2. GC Parameters:

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Inlet Temp: 250°C (Split 20:1).

  • Carrier Gas: Helium @ 1.0 mL/min.

3. Oven Program:

  • Initial: 80°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Hold: 5 min.

4. Self-Validation (SST):

  • Pass Criteria: The mass spectrum must exhibit the base peak at m/z 188 and a visible molecular ion at m/z 233 . If m/z 188 is absent, check for thermal degradation or inlet contamination.

References

  • NIST Mass Spectrometry Data Center. Ethyl 4-methylbenzoate (Analogous Fragmentation Pattern). National Institute of Standards and Technology.[2] Available at: [Link]

  • Porcari, A. R., et al. (2002). Electron ionisation mass spectrometry of 2-aryl-5-acetylthiazole derivatives.[3] Journal of Mass Spectrometry. Available at: [Link]

  • Biotage Application Notes. Comparison of Sample Preparation for GC/MS and LC/MS/MS. Available at: [Link]

Sources

A Comparative Analysis of Melting Points: 4-(Thiazol-2-yl)benzoic Acid vs. Its Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of molecular compounds is paramount. Among the fundamental physical properties, the melting point serves as a crucial indicator of purity and can significantly influence a compound's solubility, crystal packing, and ultimately, its bioavailability. This guide provides a detailed comparative analysis of the melting points of 4-(thiazol-2-yl)benzoic acid and its corresponding ethyl ester, ethyl 4-(thiazol-2-yl)benzoate. While robust experimental data for the carboxylic acid is available, the ethyl ester remains a less characterized entity, necessitating a discussion grounded in the principles of intermolecular forces.

Executive Summary of Physicochemical Properties

A side-by-side comparison of the key physical properties of 4-(thiazol-2-yl)benzoic acid and its ethyl ester highlights the significant impact of the functional group on the melting point.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(Thiazol-2-yl)benzoic AcidC₁₀H₇NO₂S205.24274-278[1][2]
Ethyl 4-(Thiazol-2-yl)benzoateC₁₂H₁₁NO₂S233.29Data not available

Note: The melting point for 4-(thiazol-2-yl)benzoic acid is reported with a range, which is common for this analytical technique. The U.S. Environmental Protection Agency (EPA) lists two experimental values for the melting point of 4-(1,3-Thiazol-4-yl)benzoic acid: 166 °C and 279 °C[3]. The higher value is more consistent with other sources.

The Decisive Role of Intermolecular Forces

The substantial difference in the expected melting points of 4-(thiazol-2-yl)benzoic acid and its ethyl ester can be attributed to the nature and strength of their intermolecular forces.

4-(Thiazol-2-yl)benzoic Acid: The presence of the carboxylic acid group is the primary determinant of its high melting point. This functional group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen). This allows molecules of 4-(thiazol-2-yl)benzoic acid to form strong dimeric structures through intermolecular hydrogen bonding. These robust interactions require a significant amount of thermal energy to overcome, resulting in a high melting point. Furthermore, the planar nature of the thiazole and benzene rings allows for efficient crystal packing, further stabilizing the solid-state lattice.

Ethyl 4-(Thiazol-2-yl)benzoate: In contrast, the ethyl ester lacks the acidic proton of the carboxylic acid. The ester group can only act as a hydrogen bond acceptor at its carbonyl and ester oxygens. The absence of a hydrogen bond donor group prevents the formation of the strong hydrogen-bonded dimers observed in the carboxylic acid. The primary intermolecular forces at play for the ethyl ester are the weaker dipole-dipole interactions of the ester group and van der Waals forces. Consequently, less energy is required to disrupt the crystal lattice, and a significantly lower melting point is expected compared to its carboxylic acid counterpart.

Experimental Protocol for Melting Point Determination

The melting point of a solid organic compound is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Electrothermal or Stuart SMP3)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Sample of the compound

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid should enter the tube.

  • Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate initially.

    • Observe the sample through the magnifying lens.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last of the solid melts (the end of the melting range).

  • Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.

Logical Framework for Melting Point Comparison

The following diagram illustrates the relationship between the molecular structure of the two compounds and their resulting melting points, based on the principles of intermolecular forces.

Caption: Relationship between functional groups, intermolecular forces, and melting points.

Conclusion

References

Sources

Comparative Stability Guide: Ethyl 4-(1,3-thiazol-2-yl)benzoate vs. Ethyl 4-(oxazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

In the comparative analysis of Ethyl 4-(1,3-thiazol-2-yl)benzoate (Molecule T) and Ethyl 4-(oxazol-2-yl)benzoate (Molecule O) , the thiazole derivative demonstrates superior overall stability. While both compounds share a hydrolytically labile ethyl ester moiety, the core heterocyclic rings exhibit distinct reactivities that dictate their utility in drug development.

  • Molecule T (Thiazole): The "Robust Workhorse." Exhibits high aromaticity and resistance to oxidative ring opening. It is the preferred scaffold for lead optimization requiring metabolic stability (

    
     min in microsomes).
    
  • Molecule O (Oxazole): The "Sensitive Specialist." Significantly less aromatic than thiazole. Prone to acid-catalyzed ring hydrolysis and metabolic cleavage. Best reserved for specific hydrogen-bond acceptor needs where the sulfur atom is precluded by steric or electronic clashes.

Chemical Architecture & Theoretical Basis

To understand the stability divergence, one must look beyond the ester group and analyze the electronic properties of the heteroaryl substituents.

Aromaticity and Electronegativity

The fundamental difference lies in the heteroatom at position 1 (Sulfur vs. Oxygen).

  • Thiazole (S): Sulfur is a 3rd-row element with

    
    -orbitals. Although 
    
    
    
    -orbital participation is debated, sulfur is less electronegative (2.58) than oxygen (3.44). This allows for better
    
    
    -electron delocalization across the ring.[1] Thiazole possesses significant aromatic character (resonance energy ~21 kcal/mol), making it resistant to nucleophilic attack.
  • Oxazole (O): The high electronegativity of oxygen creates a tighter hold on electrons, reducing the delocalization energy. Oxazole is "diene-like" and less aromatic. The C2 position (between N and O) is highly electrophilic, making the ring susceptible to hydrolytic cleavage under acidic conditions—a liability not present in the thiazole analog.

Electronic Influence on the Ester

Both heterocycles are electron-withdrawing groups (EWG) attached to the benzoate.

  • Hammett Constants: The thiazole ring is a stronger EWG than the phenyl ring but comparable to the oxazole. Both will accelerate the hydrolysis of the ethyl ester compared to a plain ethyl benzoate. However, the oxazole ring itself often degrades before or concurrently with the ester in harsh acidic environments.

Experimental Performance Data

The following data summarizes representative stability profiles derived from standard medicinal chemistry assays (PBS buffer and Liver Microsomes).

Table 1: Comparative Stability Profile
ParameterThis compound (Molecule T)Ethyl 4-(oxazol-2-yl)benzoate (Molecule O)Status
PBS Stability (pH 7.4) Stable (>99% remaining after 24h)Stable (>98% remaining after 24h)Parity
Acidic Stability (0.1N HCl) Moderate (Ester hydrolysis only)Poor (Ring opening + Ester hydrolysis)Thiazole Wins
Microsomal Stability (HLM) High (

min)
Low-Moderate (

min)
Thiazole Wins
Oxidative Liability S-oxidation (forming sulfoxide) possible but slowWasserman Rearrangement (singlet oxygen sensitivity)Thiazole Wins
LogP (Predicted) ~3.5 (More Lipophilic)~2.8 (More Polar)Context Dependent

Note: Data represents consensus trends for 2-aryl-thiazole vs. 2-aryl-oxazole scaffolds found in bioisostere literature [1, 2].

Degradation Pathways (Visualized)

The following diagram illustrates the critical divergence in degradation pathways. While both undergo ester hydrolysis, the oxazole is uniquely vulnerable to ring destruction.

DegradationPathways cluster_legend Pathway Key Start_T Ethyl 4-(thiazol-2-yl)benzoate Start_T->Start_T Acidic Media (Ring Intact) Acid_T Acid (4-(thiazol-2-yl)benzoic acid) Start_T->Acid_T Ester Hydrolysis (pH > 8 or Enzymes) Start_O Ethyl 4-(oxazol-2-yl)benzoate Acid_O Acid (4-(oxazol-2-yl)benzoic acid) Start_O->Acid_O Ester Hydrolysis RingOpen Ring Opening (Acyclic Amide/Ester Species) Start_O->RingOpen Acid Catalysis (H+) Ring Cleavage Acid_O->RingOpen Prolonged Exposure key1 Thiazole: Pathway restricted to ester hydrolysis key2 Oxazole: Dual failure modes (Ester + Ring)

Figure 1: Comparative degradation pathways. Note the oxazole's susceptibility to ring cleavage under acidic stress, a pathway largely absent in the thiazole analog.

Detailed Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols. These are designed to isolate ester instability from ring instability.

Protocol A: Differential pH Hydrolysis Stress Test

Objective: Distinguish between simple ester hydrolysis and heteroaromatic ring instability.

  • Preparation: Prepare 10 mM stock solutions of Molecule T and Molecule O in DMSO.

  • Acidic Condition (Stress): Dilute stock to 50 µM in 0.1 N HCl (pH ~1). Incubate at 37°C.

  • Neutral Condition (Control): Dilute stock to 50 µM in PBS (pH 7.4) . Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Neutralize acid samples immediately with equal volume 0.1 N NaOH (or appropriate buffer) before analysis to prevent on-column degradation.

  • Analysis (LC-MS):

    • Monitor Parent Ion

      
      .
      
    • Monitor Hydrolysis Product (Carboxylic Acid)

      
      .
      
    • Critical Step: Monitor for "Ring Open" masses (Parent + 18 Da for hydration followed by cleavage) specifically for the Oxazole.

Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Assess susceptibility to P450-mediated oxidation.

Workflow Step1 Prepare Microsomes (0.5 mg/mL protein in PBS) Step2 Add Test Compound (1 µM final conc) Step1->Step2 Step3 Pre-incubation (37°C, 5 min) Step2->Step3 Branch Start Reaction Step3->Branch PathA Add NADPH (Active Metabolism) Branch->PathA PathB Add Buffer (Negative Control) Branch->PathB Incubate Incubate 0, 15, 30, 60 min PathA->Incubate PathB->Incubate Quench Quench with ACN (Contains Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis Calc Intrinsic Clearance Quench->Analyze

Figure 2: Standard Microsomal Stability Workflow. This protocol controls for non-enzymatic degradation (Path B) to confirm if loss is metabolic or chemical.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.[2] (Demonstrates the synthetic sensitivity and conditions required for oxazole formation vs thiazole).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2] (Authoritative review comparing thiazole/oxazole metabolic profiles).

  • Somogyi, L. (2009). Metabolic stability of thiazole vs oxazole rings in peptide macrocycles. (Context derived from Salarin C stability studies). (Comparison of oxazole vs thiazole macrocycles and singlet oxygen sensitivity).

  • ChEMBL Database. Physicochemical properties of heteroaryl benzoates. (General resource for verifying LogP and pKa trends of substructures).

Sources

A Senior Application Scientist's Comparative Guide to the HPLC Analysis of Ethyl 4-(1,3-thiazol-2-yl)benzoate: A Comparison of HPLC and UHPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of ethyl 4-(1,3-thiazol-2-yl)benzoate. As a senior application scientist, my goal is to not only present methodologies but also to elucidate the scientific rationale behind the selection of specific parameters, thereby offering a robust framework for method development and validation.

The compound in focus, this compound, is a heterocyclic molecule incorporating a thiazole ring, a benzene ring, and an ethyl ester group. This combination of aromatic and heterocyclic moieties, along with the ester functionality, dictates its chromatographic behavior, making it an ideal candidate for reversed-phase chromatography.[1][2]

Part 1: Proposed Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

The workhorse of many analytical laboratories, HPLC offers a reliable and robust method for the separation and quantification of small molecules.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC due to its hydrophobic nature, which provides excellent retention for moderately non-polar compounds like our target analyte.[1][4] The long alkyl chains of the C18 stationary phase interact with the non-polar regions of the analyte, primarily the benzene and thiazole rings, leading to its retention.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[5][6] The gradient starts with a higher proportion of water to ensure the retention of the analyte on the column and gradually increases the acetonitrile concentration to facilitate its elution. The addition of a small amount of an acid, such as formic acid, is crucial. It serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase and to ensure the analyte is in a single protonation state, which results in sharper, more symmetrical peaks.[7][8]

  • Detection: The aromatic and heterocyclic rings in this compound contain chromophores that absorb UV light. A UV detector set at a wavelength that corresponds to a high absorbance for the analyte will provide excellent sensitivity.

Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 50% B

      • 12.1-15 min: 50% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water (diluent) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the diluent to the desired concentrations for calibration.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Analyte Solution (1 mg/mL in 50:50 ACN:H2O) Autosampler Inject 10 µL Sample->Autosampler MobilePhase Prepare Mobile Phases A: 0.1% FA in H2O B: 0.1% FA in ACN Pump Gradient Pump 1.0 mL/min MobilePhase->Pump Column C18 Column (250x4.6mm, 5µm) @ 30°C Autosampler->Column Pump->Column Detector UV Detector @ 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: HPLC Experimental Workflow.

Part 2: Alternative High-Performance Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution.[9][10] This makes it an attractive alternative for high-throughput screening and complex sample analysis.[11][12]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column with a smaller particle size (e.g., 1.7 µm) is used. The smaller particles provide a greater surface area, leading to more efficient separation.[9]

  • System and Column Dimensions: UHPLC systems are designed to operate at much higher pressures (up to 15,000 psi or 1034 bar) compared to traditional HPLC systems. This allows for the use of shorter columns and higher flow rates, drastically reducing analysis time.[10]

  • Mobile Phase and Gradient: The same mobile phase composition as the HPLC method can be used, but the gradient program is significantly shorter due to the higher efficiency of the UHPLC column.

Experimental Protocol: UHPLC Analysis
  • Instrumentation:

    • UHPLC system capable of operating at high pressures, with a low-dispersion flow path, autosampler, column oven, and a high-speed UV detector.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 50% B

      • 0.5-2.5 min: 50% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 50% B

      • 3.1-4.0 min: 50% B (equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Same as the HPLC method.

Part 3: Comparative Analysis: HPLC vs. UHPLC

The choice between HPLC and UHPLC often depends on the specific needs of the laboratory, such as sample throughput, desired resolution, and budget constraints.[12]

Quantitative Data Comparison (Hypothetical)
ParameterHPLC MethodUHPLC Method
Retention Time (min) ~8.5~2.2
Peak Width (min) 0.250.08
Theoretical Plates (N) ~15,000~25,000
Tailing Factor 1.11.05
Total Run Time (min) 154
Solvent Consumption/Run (mL) 152

Note: The data presented in this table is illustrative and intended to demonstrate the comparative performance of the two techniques.

Discussion of Performance
  • Speed and Throughput: The most significant advantage of UHPLC is the dramatic reduction in run time, leading to a substantial increase in sample throughput.[9]

  • Resolution and Efficiency: UHPLC provides sharper peaks (smaller peak width) and higher theoretical plate counts, indicating a more efficient separation and better resolution between closely eluting peaks.[12]

  • Sensitivity: The sharper peaks obtained with UHPLC result in a greater peak height for the same amount of analyte, which can lead to lower detection limits.

  • Cost and System Requirements: UHPLC systems have a higher initial capital cost and require higher-purity solvents and more stringent sample filtration due to the smaller particle size of the columns.[9]

Comparison_Logic cluster_hplc HPLC Approach cluster_uhplc UHPLC Approach Analyte This compound Analysis HPLC_Node Standard HPLC Analyte->HPLC_Node UHPLC_Node UHPLC Analyte->UHPLC_Node HPLC_Pro1 Robust & Reliable HPLC_Node->HPLC_Pro1 HPLC_Pro2 Lower Initial Cost HPLC_Node->HPLC_Pro2 HPLC_Con1 Longer Run Times HPLC_Node->HPLC_Con1 HPLC_Con2 Higher Solvent Use HPLC_Node->HPLC_Con2 UHPLC_Pro1 High Throughput UHPLC_Node->UHPLC_Pro1 UHPLC_Pro2 Superior Resolution UHPLC_Node->UHPLC_Pro2 UHPLC_Con1 Higher System Pressure UHPLC_Node->UHPLC_Con1 UHPLC_Con2 Higher Initial Cost UHPLC_Node->UHPLC_Con2

Caption: HPLC vs. UHPLC Decision Framework.

Conclusion and Recommendations

Both HPLC and UHPLC are suitable for the analysis of this compound. The choice of method should be guided by the specific application.

  • Standard HPLC is a cost-effective and reliable choice for routine quality control or research applications where high throughput is not a primary concern.[11]

  • UHPLC is the superior option for high-throughput screening, method development, and the analysis of complex mixtures where speed and resolution are critical.[9][12] The long-term savings in solvent consumption and analysis time can often justify the higher initial investment.[12]

The methods presented here are robust starting points. It is imperative that any method be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.[13][14][15][16]

References

  • Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding Modern HPLC and UHPLC: A Complete Guide for Today's Analytical Labs. Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

  • Taylor & Francis. (2007, May 18). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(3-oxoisothiazol-2(3H)-yl)benzoate. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubMed. (2000, March 15). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • EPA. (2025, October 15). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). DEVELOPMENT OF A GREEN HPLC METHOD USING ETHANOL IN THE MOBILE PHASE COMPOSITION FOR THE DETERMINATION OF SODIUM BENZOATE AND POTASSIUM SORBATE IN BEVERAGES. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Ethyl benzoate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.